2-Amino-1-(1H-indol-5-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(1H-indol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJEVJNWCMQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667678 | |
| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-98-5 | |
| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Amino-1-(1H-indol-5-yl)ethanol
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of pharmacologically active agents.[1] The compound 2-Amino-1-(1H-indol-5-yl)ethanol belongs to this important class, featuring the indole ring system substituted at the 5-position with an aminoethanol side chain. This unique combination of a bicyclic aromatic system and reactive functional groups (a primary amine and a primary alcohol) makes it a molecule of significant interest.[2]
This guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a synthetic building block or exploring its potential biological activities. We will delve into its molecular structure, physicochemical properties, anticipated spectroscopic signature, potential synthetic routes, and its context within pharmacological research. The structural similarity to key biological molecules suggests its potential for interaction with various biological targets, particularly neurotransmitter systems.[2]
Molecular Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the fundamental identifiers for this compound.
2.1 Chemical Structure
The molecule consists of a 1H-indole ring linked at position C5 to the C1 carbon of an ethanol backbone, with an amino group attached to the C2 carbon.
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2D Structure:
(A 2D representation will be programmatically generated where possible or described textually) -
3D Conformation: (A 3D representation would be shown here in an interactive viewer in a full application)
2.2 Key Identifiers
The following table summarizes the primary molecular identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-1-(1H-indol-5-yl)ethan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂N₂O | Smolecule[2] |
| Molecular Weight | 176.21 g/mol | Smolecule[2] |
| CAS Number | Not explicitly found in search results. | - |
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experiments, developing formulations, and predicting its biological fate. While extensive experimental data for this specific isomer is not widely published, we can infer key properties based on its structure and data from related molecules.
| Property | Predicted/Known Value | Rationale / Comments |
| Physical State | Likely a solid at room temperature. | Similar amino alcohols and indole derivatives are often crystalline solids. |
| pKa (Strongest Basic) | ~9.5 | The primary aliphatic amine is the most basic site. This value is typical for aminoethanols.[3] |
| pKa (Strongest Acidic) | ~15-16 (Alcohol), ~17 (Indole N-H) | The hydroxyl group and the indole N-H proton are the most acidic sites. |
| Predicted LogP | ~1.0 - 1.5 | Calculated based on its structure, balancing the lipophilic indole ring with the hydrophilic amino and hydroxyl groups. |
| Water Solubility | Moderately soluble. | Expected to be soluble in acidic aqueous solutions due to protonation of the amine. The polar functional groups enhance water solubility compared to unsubstituted indole. |
Spectroscopic Analysis (Anticipated)
Spectroscopic analysis is essential for structure verification and quality control. Below are the anticipated spectral characteristics for this compound.
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¹H NMR Spectroscopy:
-
Indole Protons: Signals in the aromatic region (~6.5-7.8 ppm). The H4, H6, and H7 protons will appear as doublets or doublets of doublets. The H2 proton will likely be a singlet or a triplet with small coupling, and the H3 proton will be a doublet of doublets. The indole N-H proton will appear as a broad singlet, typically downfield (>8.0 ppm).
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Side Chain Protons: The benzylic proton (CH-OH) will appear as a multiplet (likely a doublet of doublets) around 4.8-5.2 ppm. The CH₂-N protons will be diastereotopic and appear as two separate multiplets further upfield. The OH and NH₂ protons will be broad, exchangeable singlets.
-
-
¹³C NMR Spectroscopy:
-
Indole Carbons: Eight distinct signals in the aromatic region (~100-140 ppm).
-
Side Chain Carbons: The CH-OH carbon will be around 70-75 ppm, and the CH₂-N carbon will be around 45-50 ppm.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 176.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of water (m/z = 158), loss of the CH₂NH₂ group (m/z = 146), and a base peak corresponding to the indol-5-ylmethyl cation (m/z = 130) from cleavage of the C-C bond in the side chain.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: Broad band around 3300-3400 cm⁻¹.
-
N-H Stretches: Two sharp peaks for the primary amine around 3200-3350 cm⁻¹, and a sharp peak for the indole N-H around 3400-3500 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹.
-
Chemical Reactivity and Synthesis
The molecule's reactivity is governed by its three primary functional regions: the indole ring, the primary amine, and the hydroxyl group.[2]
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Indole Ring: Susceptible to electrophilic substitution, although typically at the C3 position. The indole nitrogen can be alkylated or protected.[2]
-
Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination reactions.
-
Hydroxyl Group: Can be oxidized to a ketone, or O-alkylated/acylated to form ethers and esters.[2]
Proposed Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the C-C bond of the ethanolamine side chain, tracing the molecule back to a simpler, commercially available starting material such as 1H-indole-5-carbaldehyde.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthesis Protocol
This protocol outlines a plausible two-step synthesis starting from 1H-indole-5-carbaldehyde.
Step 1: Synthesis of 2-Hydroxy-2-(1H-indol-5-yl)acetonitrile (Cyanohydrin Formation)
-
Rationale: This step introduces the two carbons of the side chain in a single, efficient reaction. The aldehyde is reacted with a cyanide source to form a cyanohydrin.
-
Procedure:
-
Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or a biphasic system of dichloromethane and water.
-
Add sodium cyanide (NaCN, 1.1 eq) or potassium cyanide (KCN, 1.1 eq) dissolved in a minimal amount of water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an acid, such as acetic acid or a solution of sodium bisulfite, to generate HCN in situ. Maintain the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Perform an aqueous workup, carefully neutralizing any excess acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be purified by column chromatography or used directly in the next step.
-
Step 2: Synthesis of this compound (Nitrile Reduction)
-
Rationale: The nitrile group of the cyanohydrin is reduced to a primary amine to yield the final product. A strong reducing agent capable of reducing nitriles is required.
-
Procedure:
-
Carefully prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve the crude 2-hydroxy-2-(1H-indol-5-yl)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate until it becomes white. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
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Pharmacological Context and Potential Applications
The indole-ethanolamine scaffold is a key pharmacophore. Its structural similarity to serotonin makes it a candidate for interacting with serotonin receptors, which are crucial targets for treating neurological and psychiatric disorders.[2] Furthermore, this molecule serves as a versatile starting point for the synthesis of more complex drug candidates.[2] Indole-based structures have been successfully developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO) and indoleamine 2,3-dioxygenase (IDO1), which are implicated in inflammation and cancer, respectively.[4][5][6]
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An In-Depth Technical Guide to the Predicted Biological Activity of 2-Amino-1-(1H-indol-5-yl)ethanol
A Roadmap for Investigation for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide to the predicted biological activity of the novel chemical entity, 2-Amino-1-(1H-indol-5-yl)ethanol. In the absence of direct empirical data, this guide leverages established principles of medicinal chemistry and pharmacology to construct a predictive framework for its synthesis, potential biological targets, and a detailed experimental workflow for its characterization. By deconstructing the molecule into its core pharmacophores—the indole nucleus and the ethanolamine side chain—we can infer a high probability of interaction with monoaminergic neurotransmitter systems, particularly serotonin and adrenergic receptors. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a scientifically rigorous roadmap from chemical synthesis to preclinical evaluation.
Introduction: A Molecule of Interest
The compound this compound presents a compelling structural architecture for investigation. Its indole core is a privileged scaffold in neuropharmacology, forming the basis for numerous endogenous neurotransmitters and therapeutic agents.[1] The ethanolamine side chain is a classic pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs).[2] The strategic combination of these two moieties suggests a high likelihood of psychoactive properties and potential therapeutic utility. This guide will systematically explore this potential, beginning with a foundational understanding of its constituent parts.
Deconstruction and Pharmacological Prediction
The rational prediction of a novel compound's biological activity begins with an analysis of its structure-activity relationships (SAR) in comparison to known bioactive molecules.
The Indoleamine Core: A Serotonergic Predisposition
The indole ring connected to an ethylamine chain is the defining feature of indolealkylamines, a class that includes the neurotransmitter serotonin (5-hydroxytryptamine).[1] The indole nucleus of this compound, substituted at the 5-position, bears a strong resemblance to serotonin. This suggests a strong possibility of affinity for serotonin (5-HT) receptors.[3] Agonist activity at various 5-HT receptor subtypes is associated with a wide range of physiological and psychological effects.[4]
The Ethanolamine Side Chain: Adrenergic and Serotonergic Interactions
The ethanolamine moiety is a key feature of many adrenergic receptor agonists and antagonists.[5] The presence of a hydroxyl group on the beta-carbon of the ethylamine chain, as seen in this compound, is a critical determinant of adrenergic activity.[6] Furthermore, the primary amine in the ethanolamine structure can participate in key hydrogen bonding interactions within the binding pockets of these receptors.[7]
Predicted Biological Targets and Mechanism of Action
Based on the structural analysis, this compound is predicted to be a modulator of monoaminergic systems. The primary candidate targets are:
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Serotonin (5-HT) Receptors: High likelihood of affinity, particularly for the 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes, due to the indoleamine core.[4][8] The interaction could be agonistic, partial agonistic, or antagonistic.
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Adrenergic Receptors: Potential for interaction with α and β-adrenergic receptors, mediated by the ethanolamine side chain.[5] The substitution pattern on the aromatic ring (in this case, the indole nucleus) will significantly influence selectivity and potency.[9]
The overall biological effect will depend on the compound's affinity and efficacy at these various receptor subtypes. A mixed serotonergic/adrenergic profile is plausible, which could lead to complex psychoactive and physiological effects.
Caption: Predicted signaling pathways for this compound.
Proposed Synthesis and Characterization
A critical first step in the investigation of a novel compound is its chemical synthesis and purification. Chiral amino alcohols are valuable synthons in pharmaceutical chemistry.[10]
Retrosynthetic Analysis and Proposed Synthetic Route
The synthesis of this compound can be approached through several established methods for creating chiral amino alcohols.[11][12] A plausible route involves the asymmetric reduction of an α-amino ketone precursor.
Caption: A proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Asymmetric Reduction
A key step in the proposed synthesis is the enantioselective reduction of the ketone. Ruthenium-catalyzed asymmetric transfer hydrogenation is an efficient method for this transformation.[13]
Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Reactor Setup: A clean, dry, three-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Addition: The α-amino ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol). A chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture) are added under a nitrogen atmosphere.
-
Reaction: The mixture is heated to the optimal temperature (e.g., 70-75°C) and stirred for a specified time (e.g., 4 hours).[13]
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The final product is characterized by NMR, mass spectrometry, and chiral HPLC to determine its structure and enantiomeric excess.
In Vitro Characterization: A Stepwise Approach
The initial biological evaluation of a novel compound should be conducted in vitro to determine its receptor binding profile and functional activity.
Receptor Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[14]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
| Parameter | Description | Significance |
| IC50 | Concentration of the test compound that displaces 50% of the radioligand. | A measure of the compound's potency in inhibiting radioligand binding. |
| Ki | Inhibition constant, derived from the IC50 value. | A measure of the compound's binding affinity for the receptor. |
Functional Assays
Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be assessed by measuring the downstream signaling events, such as second messenger production (e.g., cAMP, inositol phosphates) or reporter gene activation.
In Vivo Evaluation: Assessing Physiological and Behavioral Effects
In vivo studies in animal models are essential to understand the physiological and behavioral effects of a novel psychoactive compound.[15][16]
Pharmacokinetic Studies
Initial studies should determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform appropriate dosing and routes of administration for subsequent behavioral studies.
Behavioral Phenotyping
A battery of behavioral tests can be used to characterize the psychoactive effects of the compound.[17]
| Behavioral Assay | Potential Effect to Measure |
| Open Field Test | Locomotor activity, anxiety-like behavior |
| Elevated Plus Maze | Anxiety-like behavior |
| Forced Swim Test | Antidepressant-like effects |
| Head-Twitch Response (in rodents) | 5-HT2A receptor agonism |
| Drug Discrimination | Subjective effects similar to known psychoactive drugs |
Conclusion and Future Directions
This technical guide provides a predictive framework for the investigation of this compound. Based on its structural features, this compound is hypothesized to be a modulator of serotonergic and adrenergic systems. The proposed synthetic route and experimental workflow offer a clear path for its synthesis and comprehensive preclinical evaluation. Future research should focus on executing these experimental plans to empirically determine the compound's pharmacological profile. The data generated from these studies will be critical in understanding its potential as a novel therapeutic agent or as a tool for neuropharmacological research.
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An In-Depth Technical Guide to 2-Amino-1-(1H-indol-5-yl)ethanol Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Indole-Ethanolamine Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] When coupled with an ethanolamine side chain at the 5-position, it gives rise to the 2-amino-1-(1H-indol-5-yl)ethanol pharmacophore, a structure with significant therapeutic promise, particularly in the realm of neuroscience. This guide provides a comprehensive technical overview of this chemical class, from fundamental synthetic strategies to the nuanced structure-activity relationships that govern their pharmacological effects. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and exploit the potential of these fascinating molecules.
I. The Core Moiety: Structural Significance and Rationale for Exploration
The this compound core can be viewed as a tryptamine analog, with a critical β-hydroxyl group on the ethylamine side chain. This seemingly minor modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets. The hydroxyl group can introduce a chiral center, allowing for stereospecific interactions with receptors, and can also participate in hydrogen bonding, potentially altering binding affinity and selectivity. Furthermore, this modification can impact pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.
The indole ring itself, particularly the 5-position, offers a versatile handle for chemical modification to fine-tune the pharmacological profile of the derivatives. The exploration of this chemical space is driven by the hypothesis that these compounds can act as potent and selective modulators of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors.
II. Synthetic Pathways: A Chemist's Guide to Assembling the Core and its Analogs
The synthesis of this compound derivatives can be approached through several strategic disconnections. The two most common and versatile strategies involve either the formation of the C-C bond between the indole ring and the ethanolamine side chain or the construction of the amino alcohol moiety on a pre-formed indole scaffold.
A. Strategy 1: Ring-Opening of a 5-Substituted Indole Epoxide
This strategy is predicated on the nucleophilic addition of an amine to an epoxide. It offers a direct and often stereocontrolled route to the desired amino alcohol.
Key Features:
-
Stereospecificity: The use of chiral epoxides allows for the synthesis of enantiomerically pure amino alcohols.
-
Versatility: A wide range of amines can be employed to generate a diverse library of N-substituted derivatives.
Experimental Protocol: Synthesis of 2-(benzylamino)-1-(1H-indol-5-yl)ethanol
-
Preparation of 5-(oxiran-2-yl)-1H-indole:
-
Start with commercially available 5-bromo-1H-indole.
-
Perform a Heck reaction with vinyl acetate, followed by hydrolysis to yield 5-acetyl-1H-indole.
-
Reduction of the ketone with a suitable reducing agent (e.g., NaBH4) affords 1-(1H-indol-5-yl)ethanol.
-
Protect the indole nitrogen (e.g., with a Boc group).
-
Convert the alcohol to a leaving group (e.g., tosylate or mesylate).
-
Treatment with a base (e.g., K2CO3) will effect the intramolecular cyclization to the epoxide.
-
-
Epoxide Ring Opening:
-
Dissolve the 5-(oxiran-2-yl)-1H-indole in a suitable solvent such as isopropanol or a mixture of water and an organic co-solvent.
-
Add an excess of benzylamine to the solution.
-
The reaction can be catalyzed by a Lewis acid (e.g., Zn(ClO4)2·6H2O) or can proceed without a catalyst, sometimes requiring elevated temperatures.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Finally, deprotect the indole nitrogen if necessary.
-
B. Strategy 2: Reductive Amination of a 5-Glyoxylyl Indole Derivative
This approach involves the formation of an imine or enamine intermediate from a ketone or aldehyde, which is then reduced in situ to the desired amine. This method is highly versatile for introducing a wide range of primary and secondary amino groups.
Key Features:
-
Convergent Synthesis: The indole and amino components are brought together in the final steps.
-
Diversity-Oriented: A wide variety of amines can be used in the reductive amination step.
Experimental Protocol: Synthesis of this compound
-
Preparation of 2-hydroxy-1-(1H-indol-5-yl)ethan-1-one:
-
Protect the nitrogen of 5-bromo-1H-indole.
-
Perform a Grignard reaction with magnesium, followed by the addition of 2,2-dimethoxyacetaldehyde.
-
Acidic workup will yield the desired α-hydroxy ketone.
-
-
Reductive Amination:
-
Dissolve the α-hydroxy ketone in a suitable solvent like methanol or dichloroethane.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) for the synthesis of the primary amine. For secondary amines, the corresponding primary amine is used.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
Deprotect the indole nitrogen to yield the final product.
-
III. Structure-Activity Relationships (SAR) at Serotonin Receptors
The primary biological targets for many indole-based compounds are the serotonin (5-HT) receptors, a large family of GPCRs that mediate a vast array of physiological and neuropsychological processes.[1] The this compound scaffold can be considered a bioisostere of serotonin, and its derivatives often exhibit significant affinity for various 5-HT receptor subtypes.
A. The Significance of the 5-Position Substituent
The nature of the substituent at the 5-position of the indole ring is a critical determinant of both affinity and selectivity for 5-HT receptors. Studies on related tryptamine analogs have shown that small, electron-donating groups, such as a methoxy (as in 5-MeO-DMT) or a hydroxyl group, can significantly increase potency at 5-HT1A receptors.[3] This is thought to be due to favorable interactions with specific residues within the receptor's binding pocket.
| Substituent at 5-Position | General Effect on 5-HT1A Affinity | General Effect on 5-HT2A Affinity |
| -H | Moderate | Moderate |
| -OH (Serotonin) | High | High |
| -OCH3 | High | Moderate to High |
| -F | Can increase potency | Variable |
| -Cl, -Br | Variable, can decrease potency | Variable |
| -CN | Generally decreases potency | Generally decreases potency |
This table is a generalized summary based on data from tryptamine analogs and should be used as a guiding principle for the design of novel this compound derivatives.
B. The Role of the Ethanolamine Side Chain
The ethanolamine side chain, particularly the β-hydroxyl group and the terminal amino group, plays a crucial role in receptor binding and functional activity.
-
The β-Hydroxyl Group: The introduction of a hydroxyl group creates a chiral center, leading to stereoisomers that may exhibit different pharmacological profiles. The (R)- and (S)-enantiomers can have significantly different affinities and efficacies at various 5-HT receptor subtypes. This hydroxyl group can also form hydrogen bonds with amino acid residues in the receptor binding site that are not accessible to the corresponding tryptamines.
-
The Amino Group: The basicity of the terminal amino group is essential for the ionic interaction with a conserved aspartate residue in the third transmembrane domain of most aminergic GPCRs. The substitution pattern on this nitrogen atom profoundly influences selectivity and potency.
-
Primary Amines (-NH2): Generally show broad activity.
-
Secondary Amines (-NHR): The nature of the R group can be tailored to enhance affinity for specific receptor subtypes. Small alkyl groups are often well-tolerated.
-
Tertiary Amines (-NR2): Can lead to increased potency but may also result in reduced selectivity.
-
IV. Pharmacological Profile and Therapeutic Potential
Derivatives of this compound are expected to primarily act as agonists or partial agonists at various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[3] Therefore, selective 5-HT1A agonists from this chemical class could be valuable for the treatment of anxiety disorders and depression.
-
5-HT2A Receptor Agonism: The 5-HT2A receptor is the primary target for classic psychedelic drugs.[3] Agonism at this receptor can lead to profound changes in perception, cognition, and mood. There is growing interest in the therapeutic potential of 5-HT2A agonists for treating conditions such as treatment-resistant depression, post-traumatic stress disorder (PTSD), and addiction.
The balance of activity at these and other 5-HT receptor subtypes will ultimately determine the overall pharmacological profile and therapeutic utility of a given derivative. For example, a compound with potent 5-HT1A agonism and weaker 5-HT2A activity might be a non-psychedelic anxiolytic, while a compound with high efficacy at 5-HT2A receptors would likely have psychedelic properties.
V. Future Directions and Concluding Remarks
The this compound scaffold represents a rich and underexplored area of medicinal chemistry. The synthetic routes outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. The key to unlocking the full therapeutic potential of this class of compounds lies in a systematic exploration of the structure-activity relationships, with a particular focus on:
-
Stereochemistry: The synthesis and pharmacological evaluation of enantiomerically pure derivatives are essential to identify the optimal stereoisomer for a given biological target.
-
5-Position Diversity: A broader range of substituents at the 5-position should be investigated to fine-tune receptor selectivity and pharmacokinetic properties.
-
N-Substitution: The exploration of a wider variety of substituents on the terminal amino group could lead to novel compounds with unique pharmacological profiles.
By combining rational drug design with efficient synthetic methodologies, researchers can continue to develop novel this compound derivatives with the potential to become next-generation therapeutics for a range of neurological and psychiatric disorders.
VI. References
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. (n.d.). AccessMedicine. Retrieved from [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Applicable Chemistry. Retrieved from [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2021). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]
-
Synthesis of N-Glyoxylyl Peptides Enabled by a Lossen Rearrangement-Induced Intramolecular Redox Reaction of N-Terminal Glycyl Hydroxamic Acid. (2024). Organic Letters. Retrieved from [Link]
-
Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. (2016). Turkish Journal of Chemistry. Retrieved from [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (2024). ResearchGate. Retrieved from [Link]
-
Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. (2021). ResearchGate. Retrieved from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. (2015). Forensic Science International. Retrieved from [Link]
-
Neuropharmacology of 5-hydroxytryptamine. (2005). British Journal of Pharmacology. Retrieved from [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2021). ResearchGate. Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews. Retrieved from [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2003). Tetrahedron: Asymmetry. Retrieved from [Link]
-
Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. (2007). ResearchGate. Retrieved from [Link]
-
Interaction of psychedelic tryptamine derivatives with a lipid bilayer. (2023). University of Southern Denmark. Retrieved from [Link]
-
Sequential Reductive Amination‐Hydrogenolysis: A One‐Pot Synthesis of Challenging Chiral Primary Amines. (2011). ResearchGate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-1-(1H-indol-5-yl)ethanol
Introduction: Unveiling the Potential of a Novel Indoleamine Derivative
2-Amino-1-(1H-indol-5-yl)ethanol is an intriguing organic compound characterized by an indole nucleus, a foundational scaffold in numerous biologically active molecules.[1] Its structure, featuring both amino and hydroxyl functional groups, suggests a high potential for biological interactions and positions it as a candidate for investigation in medicinal chemistry.[1] The indole ring itself is a privileged structure, notably present in the essential amino acid tryptophan and the neurotransmitter serotonin. This structural similarity strongly suggests that this compound may interact with key biological targets, such as serotonin receptors, which are pivotal in regulating mood and various physiological processes.[1]
This technical guide provides a comprehensive framework for the in vitro characterization of this compound. We will delve into a logical, stepwise approach to elucidate its pharmacological profile, focusing on its potential as a serotonin receptor ligand. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers and drug development professionals.
Physicochemical Characterization: The Foundation of Biological Assessment
A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological study. These parameters influence its solubility, stability, and ultimately, its bioavailability in in vitro systems.
| Property | Description | Importance in In Vitro Studies |
| Molecular Formula | C10H12N2O | Defines the elemental composition. |
| Molecular Weight | 176.21 g/mol | Essential for preparing solutions of known molarity.[1] |
| Solubility | To be determined in various aqueous and organic solvents (e.g., DMSO, ethanol). | Critical for preparing stock solutions and ensuring the compound remains in solution during assays. |
| pKa | To be determined. | Predicts the ionization state at physiological pH, which affects receptor binding and membrane permeability. |
| LogP/LogD | To be determined. | Indicates the lipophilicity of the compound, influencing its ability to cross cell membranes. |
Hypothesized Mechanism of Action: A Focus on the Serotonergic System
The structural resemblance of this compound to serotonin, a key neurotransmitter, forms the basis of our primary hypothesis: the compound acts as a ligand for serotonin receptors. Specifically, the 5-HT2A receptor is a compelling target due to its significant role in neurological processes and its amenability to high-throughput in vitro screening.[2][3]
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of a Gq protein.[2] This, in turn, triggers a cellular response mediated by an increase in intracellular calcium.[2]
Caption: A tiered experimental workflow for the in vitro characterization of this compound.
Phase 1: Receptor Binding Affinity
The initial step is to determine if and with what affinity this compound binds to the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose. [3][4] Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Utilize a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). [4] * Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin).
-
Add increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A antagonist, e.g., ketanserin).
-
Add the prepared cell membranes to each well.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with cold assay buffer to remove unbound radioligand. [4] * Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Functional Activity Assessment
Once binding is confirmed, the next crucial step is to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A calcium flux assay is a direct measure of the functional consequence of 5-HT2A receptor activation. [2][5] Protocol: 5-HT2A Receptor Calcium Flux Assay
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor, often co-expressing a promiscuous G-protein to couple the receptor to the calcium signaling pathway. [5] * Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Loading with Calcium-Sensitive Dye:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Utilize a fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Agonist Mode: Add increasing concentrations of this compound and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the inhibition of the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Agonist Mode: Plot ΔF against the log concentration of the compound to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist Mode: Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 (inhibitory concentration to block 50% of the agonist response).
-
Phase 3: Preliminary Metabolic Stability Assessment
Understanding the metabolic fate of a compound is critical for its development. An in vitro assay using liver microsomes provides an early indication of its metabolic stability. [6][7][8] Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4). [8] * Pre-warm the mixture at 37°C.
-
-
Incubation:
-
Initiate the reaction by adding this compound (at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) by normalizing the rate of metabolism to the protein concentration.
-
Potential for Broader Pharmacological Profiling
While the primary hypothesis centers on serotonin receptors, the indole structure is also a key feature in molecules that interact with other biological targets. [9]Therefore, secondary screening against a panel of receptors and enzymes can provide a more comprehensive understanding of the compound's selectivity and potential off-target effects.
-
Indoleamine 2,3-dioxygenase (IDO1) Assay: IDO1 is an enzyme involved in tryptophan metabolism and has emerged as a therapeutic target in immuno-oncology. [10][11]Given the structural similarity of the test compound to tryptophan, assessing its potential as an IDO1 substrate or inhibitor would be a valuable secondary investigation. [10]* Monoamine Transporter Assays: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels. Investigating the compound's ability to inhibit uptake by these transporters can reveal additional mechanisms of action. [12]
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. By systematically evaluating its receptor binding affinity, functional activity, and metabolic stability, researchers can build a comprehensive pharmacological profile. The data generated from these studies will be instrumental in validating its potential as a novel therapeutic agent and guiding future drug development efforts. Positive findings would warrant further investigation into its selectivity against other serotonin receptor subtypes, its in vivo efficacy in relevant animal models, and a more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
References
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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Wikipedia. (n.d.). Psilocybin. [Link]
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Patel, S., & Attar, B. M. (2024). Ethanol. In StatPearls. StatPearls Publishing. [Link]
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Lamb, R. G., Koch, J. C., Snyder, J. W., Huband, S. M., & Bush, S. R. (1994). An in vitro model of ethanol-dependent liver cell injury. Hepatology, 19(1), 174–182. [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
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Lemaire, N., et al. (2014). N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters, 5(10), 1113–1117. [Link]
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PubChem. (n.d.). (1S)-1-amino-2-(1H-indol-3-yl)ethanol. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]
-
Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
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Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
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Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 61(15), 6798–6812. [Link]
-
Dorio, R. J., Hoek, J. B., & Rubin, E. (1984). Ethanol treatment selectively decreases neutral amino acid transport in cultured hepatocytes. The Journal of Biological Chemistry, 259(18), 11430–11435. [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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MDPI. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]
-
Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
PubMed Central. (n.d.). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 2, 165–193. [Link]
-
Werner, E. R., et al. (1987). Induction of indoleamine 2,3-dioxygenase in human cells in vitro. Advances in Experimental Medicine and Biology, 221, 191–194. [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]
-
Penthala, N. R., & Yerram, T. R. (2012). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). 2-[(Indan-1-ylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3209. [Link]
-
Receptor Chem. (n.d.). Innovation in Life Science Research. [Link]
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- 1. Buy 2-amino-2-(1H-indol-5-yl)ethan-1-ol [smolecule.com]
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"pharmacological profile of 2-Amino-1-(1H-indol-5-yl)ethanol"
An In-Depth Technical Guide to the Putative Pharmacological Profile of 2-Amino-1-(1H-indol-5-yl)ethanol
Abstract
This technical guide presents a comprehensive, putative pharmacological profile of the novel chemical entity this compound. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive model of its pharmacodynamic and pharmacokinetic properties. By dissecting its core structural motifs—an indole ring analogous to serotonin and an ethanolamine side chain characteristic of adrenergic ligands—we hypothesize its primary biological targets and metabolic fate. This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and a detailed experimental roadmap to systematically investigate and validate the pharmacological characteristics of this compound.
Introduction and Structural Rationale
The molecule this compound is a fascinating structural amalgam, combining the key features of two critical classes of neuropharmacological agents. The core of the molecule is an indole ring, the foundational structure of the neurotransmitter serotonin (5-hydroxytryptamine) and a vast number of synthetic and natural psychoactive compounds.[1] Attached to the 5-position of this indole ring is an ethanolamine side chain, a classic pharmacophore responsible for the interaction of catecholamines like norepinephrine and epinephrine with adrenergic receptors.[2]
This unique combination suggests a high probability of interaction with monoaminergic systems, particularly serotonergic and adrenergic receptors. The purpose of this guide is not to present established facts, but rather to apply decades of pharmacological precedent to predict a detailed and testable profile for this compound. This predictive analysis serves as an essential first step in the drug discovery pipeline, enabling a focused and efficient experimental evaluation.
Predicted Pharmacodynamic Profile
The pharmacodynamic activity of a compound is dictated by its affinity for and efficacy at biological targets. Based on its structure, this compound is predicted to be a multi-target ligand, primarily engaging with G-protein coupled receptors (GPCRs) of the serotonin and adrenergic families.
Predicted Receptor Binding Affinity
The interaction with monoamine receptors is predicated on key structural features:
-
The Protonatable Amine: The primary amine on the ethanolamine side chain will be protonated at physiological pH, forming a crucial ionic bond with a highly conserved aspartate residue (Asp3.32) in the binding pocket of most monoamine receptors.[3]
-
The Indole Ring: This aromatic system can engage in π–π stacking interactions with conserved aromatic residues (e.g., phenylalanine, tryptophan, tyrosine) within the receptor's transmembrane domains.[3]
-
The β-Hydroxyl Group: The hydroxyl group on the side chain can form a key hydrogen bond with an asparagine residue (Asn7.39) in β-adrenergic receptors, an interaction critical for high-affinity binding and agonist activity in that receptor family.[4]
Based on these features, we can predict a potential binding profile, summarized in the table below.
| Predicted Target | Putative Ki (nM) | Rationale / Justification |
| Serotonin 5-HT2A Receptor | 10 - 150 | The indoleamine structure is a classic 5-HT ligand. The 5-substitution pattern is common in potent 5-HT2A agonists. |
| Serotonin 5-HT1A Receptor | 50 - 500 | Many indolealkylamines show moderate to high affinity for 5-HT1A receptors.[1] |
| Serotonin 5-HT7 Receptor | 20 - 200 | The long-chain amine and aromatic group are features found in many 5-HT7 ligands.[5][6] |
| β2 Adrenergic Receptor | 5 - 100 | The ethanolamine side chain is a classic β-agonist pharmacophore. The indole serves as a phenyl mimetic. The β-hydroxyl is critical for high affinity.[4] |
| β1 Adrenergic Receptor | 20 - 250 | Affinity is expected, though potentially lower than for β2, depending on the specific interactions of the indole nucleus. |
| α1 Adrenergic Receptor | > 500 | The β-hydroxyl group and primary amine are generally less favorable for high-affinity α1 binding compared to β-receptors. |
| Dopamine D2 Receptor | > 1000 | While some indoleamines interact with D2 receptors, the ethanolamine structure is not optimal for high-affinity binding. |
Predicted Functional Activity
Functional activity (agonist, antagonist, etc.) is more complex to predict than simple binding. However, based on the structural motifs, an agonistic profile at several receptors is the most probable outcome.
-
Serotonin Receptors: The structure strongly resembles classic psychedelic agonists like psilocin (4-HO-DMT). Therefore, agonist or partial agonist activity at the 5-HT2A receptor is highly probable. Activity at 5-HT1A and 5-HT7 is also likely to be agonistic.
-
Adrenergic Receptors: The phenylethanolamine-like structure is a hallmark of β-receptor agonists (e.g., isoproterenol, epinephrine).[7] Therefore, agonist activity at β1 and β2 adrenergic receptors is the most logical prediction. This could lead to physiological effects like increased heart rate and bronchodilation.
The activation of Gs-coupled receptors (like β-adrenergic and 5-HT7 receptors) or Gq-coupled receptors (like 5-HT2A) initiates distinct downstream signaling cascades.
Predicted Enzyme Interactions
The primary amine of the ethanolamine side chain makes the compound a potential substrate for Monoamine Oxidase (MAO), an enzyme family crucial for the degradation of monoamine neurotransmitters.[8]
-
MAO-A vs. MAO-B: MAO-A preferentially metabolizes serotonin, while MAO-B has a higher preference for β-phenylethylamine.[9] Given the structural similarity to both, the compound could be a substrate for both isoforms, though the indole nucleus might confer a higher affinity for MAO-A.[10]
Predicted Pharmacokinetic (ADME) Profile
A drug's utility is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
-
Absorption: The presence of both a polar ethanolamine side chain and a moderately lipophilic indole ring suggests that passive diffusion across the gut wall may be moderate. The compound is a weak base (pKa of the amine is likely around 9-10).[2] Oral bioavailability could be limited by first-pass metabolism, particularly by MAO in the gut wall and liver.
-
Distribution: The molecule's polarity may limit its ability to readily cross the blood-brain barrier (BBB). However, many indoleamines are centrally active, suggesting that sufficient penetration for CNS effects is plausible. Plasma protein binding is predicted to be low to moderate.
-
Metabolism: Several metabolic pathways are likely:
-
Oxidative deamination by MAO to form an aldehyde, which is then further oxidized to a carboxylic acid.[8]
-
Glucuronidation or sulfation at the β-hydroxyl group.
-
Hydroxylation of the indole ring at various positions (e.g., 2, 4, 6, or 7), followed by conjugation.
-
-
Excretion: The resulting polar metabolites are expected to be primarily excreted via the kidneys into the urine.
Experimental Plan for Pharmacological Validation
The following section provides detailed, self-validating protocols to systematically test the hypotheses outlined above. These experiments are designed to move from in vitro characterization to in vivo assessment.
Workflow for In Vitro Characterization
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Whitepaper: The Discovery, Synthesis, and Isolation of Indole-Based Ethanolamines
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
Indole-based ethanolamines, a class of compounds featuring a bicyclic indole core fused to an ethanolamine sidechain, represent a cornerstone of neuropharmacology and medicinal chemistry. This guide provides an in-depth exploration of this critical molecular scaffold, from its historical discovery in foundational neurochemicals like serotonin to modern synthetic strategies and robust isolation protocols. We will dissect the causal logic behind experimental choices in synthesis, detail self-validating purification workflows, and provide comprehensive analytical benchmarks for structural elucidation. This document is intended to serve as a practical and authoritative resource for professionals engaged in the research and development of indole-based therapeutics.
Foundational Discoveries: From Tryptophan to Neurotransmission
The story of indole-based ethanolamines is fundamentally linked to the study of neurotransmission. The parent compound, tryptamine, is a monoamine alkaloid derived from the essential amino acid tryptophan.[1] While tryptamine itself is a trace amine with neuromodulatory roles, its hydroxylated derivative, 5-hydroxytryptamine (5-HT), or serotonin, is a primary neurotransmitter governing mood, sleep, and appetite.[1][2]
The discovery of serotonin was a confluence of two independent lines of research. In the 1930s, Italian scientist Vittorio Erspamer identified a substance from enterochromaffin cells that caused intestinal contraction, which he named "enteramine".[3] Separately, in 1948, a team at the Cleveland Clinic isolated a vasoconstrictor agent from blood platelets, terming it "serotonin".[3] By 1952, it was confirmed that these two substances were identical, and the structure was elucidated as 5-hydroxytryptamine (5-HT).[3] This discovery unlocked a new chapter in pharmacology, establishing the "serotonergic system" as a major target for therapeutic intervention.[1]
Strategic Synthesis of the Indole-Ethanolamine Scaffold
While many indole alkaloids are found in nature, synthetic routes are essential for producing novel analogs for drug discovery.[4][5] The choice of synthetic strategy depends heavily on the desired substitution pattern on the indole ring and the ethanolamine sidechain.
Building the Indole Core: The Fischer Synthesis
One of the most classical and reliable methods for creating substituted indole rings is the Fischer indole synthesis, first developed in 1883.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Causality: The Fischer synthesis is invaluable when complex or unique substitution patterns are required on the benzene portion of the indole nucleus, as the synthesis begins with a correspondingly substituted aniline. However, it is less direct for producing tryptamines themselves, often requiring subsequent modification of an initial product like an indole-2-carboxylic acid.[6]
Direct Derivatization from Tryptamine
For many applications, commercially available tryptamine serves as an ideal and cost-effective starting material. This approach focuses on the targeted modification of the ethanolamine sidechain.
Expert Insight: The primary amine of tryptamine is a versatile functional handle. However, its nucleophilicity, along with the reactivity of the indole N-H, necessitates a careful protection strategy to achieve regioselectivity. The use of a tert-butyloxycarbonyl (Boc) group is common for the sidechain amine due to its stability and ease of removal under acidic conditions.
// Nodes tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; boc_tryptamine [label="N-Boc-Tryptamine\n(Protected Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; functionalization [label="Functionalized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Target Indole-Based\nEthanolamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with Reagents tryptamine -> boc_tryptamine [label=" (Boc)₂O, Base\n(e.g., NEt₃)", fontsize=8]; boc_tryptamine -> functionalization [label=" Reaction at Indole Ring or\nSidechain Modification\n(e.g., Oxidation, Alkylation)", fontsize=8]; functionalization -> final_product [label=" Deprotection\n(e.g., TFA or HCl)", fontsize=8];
// Invisible nodes for alignment subgraph { rank=same; tryptamine; boc_tryptamine; functionalization; final_product; } }
Caption: Synthetic workflow starting from Tryptamine.
Protocol 1: Synthesis of a Generic N-Substituted Indole-Ethanolamine
This protocol outlines a general procedure starting from tryptamine, involving N-protection, a key reaction step (in this case, reductive amination as an example for N-alkylation), and deprotection.
-
Protection Step:
-
Dissolve tryptamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add a base such as triethylamine (NEt₃, 1.2 eq).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-tryptamine.
-
-
Functionalization (Example: Reductive Amination):
-
Dissolve N-Boc-tryptamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane (DCM).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer and concentrate to yield the crude N-substituted, N-Boc protected intermediate.
-
-
Deprotection Step:
-
Dissolve the crude product from the previous step in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0°C.
-
Stir for 1-4 hours at room temperature.
-
Concentrate the mixture under reduced pressure. The resulting residue is the crude salt of the final product.
-
Isolation and Purification: A Self-Validating System
The success of any synthesis is contingent upon the effective isolation and purification of the target compound. For indole-based ethanolamines, which are typically basic, a multi-step workflow ensures high purity.[7]
Trustworthiness: A robust purification protocol is a self-validating system. Each step—from extraction to chromatography—is monitored by an analytical technique (e.g., TLC, LC-MS), ensuring that the subsequent step is logical and that impurities are systematically removed.
Acid-Base Extraction
The basicity of the ethanolamine sidechain is the key to separating it from neutral or acidic impurities. After the deprotection step, the crude product is often an acid salt.
-
Dissolve the crude residue in water or a dilute acid.
-
Wash with an organic solvent (e.g., ethyl acetate or ether) to remove non-basic organic impurities.
-
Basify the aqueous layer carefully with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10. This deprotonates the amine, rendering it soluble in organic solvents.
-
Extract the free-base product into an organic solvent like DCM or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
Chromatographic Purification
Column chromatography is the primary method for obtaining highly pure indole-based ethanolamines.
Expert Insight: The choice of mobile phase is critical. The basic nature of the amine can cause significant tailing or streaking on standard silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, is added to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
// Nodes start [label="Crude Product\n(Post-Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction\n(Acid-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate1 [label="Concentrate Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Silica Gel Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Analysis of Fractions", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pool [label="Pool Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate2 [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Pure Indole-Based Ethanolamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structural Analysis\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> extraction; extraction -> concentrate1; concentrate1 -> column; column -> tlc [label=" Collect Fractions", fontsize=8]; tlc -> pool [label=" Identify Purity", fontsize=8]; pool -> concentrate2; concentrate2 -> final; final -> analysis; }
Caption: General workflow for isolation and purification.
Protocol 2: Silica Gel Chromatography of a Basic Indole-Ethanolamine
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:Methanol). Pack the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). For example, start with 2% Methanol in DCM and increase to 5%, then 10%. Crucially, add 0.5-1% triethylamine or ammonium hydroxide to all mobile phase compositions.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).
-
Final Steps: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Structural Elucidation and Data Interpretation
Final confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.[8] The data obtained should be consistent and complementary.
| Technique | Expected Features for an Indole-Based Ethanolamine | Interpretation |
| ¹H NMR | Aromatic signals between ~7.0-8.0 ppm. A broad singlet for the indole N-H (>8.0 ppm). Aliphatic signals for the ethylamine chain between ~2.5-4.0 ppm.[9] | Confirms the presence of the indole ring and the specific sidechain protons. Coupling patterns reveal connectivity. |
| ¹³C NMR | Aromatic carbon signals between ~110-140 ppm. Aliphatic carbons between ~20-60 ppm.[9] | Provides a map of the carbon skeleton, confirming the number and type of carbon atoms in the molecule. |
| Mass Spec (ESI+) | A strong signal for the protonated molecule [M+H]⁺. | Confirms the molecular weight of the synthesized compound with high accuracy. |
| FT-IR | A sharp peak around 3400 cm⁻¹ (indole N-H stretch). A broad peak ~3300 cm⁻¹ (O-H stretch). Peaks around 1600 cm⁻¹ (C=C aromatic stretch). | Identifies key functional groups present in the molecule. |
| UV-Vis | Strong absorbance maxima around 220 nm and 280 nm.[10] | Characteristic of the indole chromophore, useful for quantification. |
Conclusion
The discovery, synthesis, and isolation of indole-based ethanolamines have been pivotal in the advancement of neuroscience and medicine. From the foundational identification of serotonin to the development of sophisticated synthetic analogs, this class of compounds remains a fertile ground for drug discovery. A logical, well-reasoned approach to synthesis, coupled with a systematic and self-validating purification strategy, is paramount to success. The protocols and insights provided in this guide offer a robust framework for researchers to confidently explore this vital area of medicinal chemistry.
References
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Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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Al-Mourabit, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Marine Drugs. Available from: [Link]
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Li, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules. Available from: [Link]
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Wikipedia. Tryptamine. Available from: [Link]
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Sharma, V., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Shawish, H., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
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Li, J., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules. Available from: [Link]
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Wikipedia. Serotonin. Available from: [Link]
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Klein, J. R., et al. (2018). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Available from: [Link]
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Zhang, X., et al. (2014). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Analytical Letters. Available from: [Link]
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Iannuzzi, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. Available from: [Link]
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Li, J., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. National Center for Biotechnology Information. Available from: [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical journal. Available from: [Link]
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Liu, G., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Available from: [Link]
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Chen, Z., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs. Available from: [Link]
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Singh, S., & Singh, P. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available from: [Link]
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Green, A. R. (2006). Neuropharmacology of 5-hydroxytryptamine. British Journal of Pharmacology. Available from: [Link]
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ResearchGate. (PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Available from: [Link]
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ResearchGate. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]
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MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]
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ResearchGate. Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Available from: [Link]
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PubMed Central. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Available from: [Link]
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Shimadzu. Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Available from: [Link]
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MDPI. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Available from: [Link]
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Psychiatric Times. Serotonin: A Biography. Available from: [Link]
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ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]
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Indian Academy of Sciences. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available from: [Link]
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Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available from: [Link]
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Wikipedia. Indole. Available from: [Link]
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MDPI. Synthesis of Indole Alkaloids. Available from: [Link]
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ResearchGate. Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Available from: [Link]
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ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. Available from: [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Ethanolamine. Available from: [Link]
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YouTube. Making Tryptamines for Enlightenment. Available from: [Link]
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ACS Publications. Synthesis and spectral characterization of 2-substituted indole derivatives | Journal of Chemical & Engineering Data. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Exploration of 2-Amino-1-(1H-indol-5-yl)ethanol in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology. The derivatization of the indole ring has led to the development of therapeutics for a range of conditions including cancer, inflammation, and neurological disorders.[1] This document introduces 2-Amino-1-(1H-indol-5-yl)ethanol , a novel synthetic compound, and provides a comprehensive guide for its synthesis, characterization, and evaluation as a potential drug candidate.
Structurally, this compound combines the pharmacologically significant indole moiety with an aminoethanol side chain. This side chain is a key feature in many beta-adrenergic receptor agonists. This unique combination suggests that the compound may interact with monoaminergic systems, such as serotonergic and adrenergic pathways, which are critical targets in the treatment of depression, anxiety, and respiratory diseases. These application notes will, therefore, focus on a systematic approach to exploring the therapeutic potential of this compound, from its chemical synthesis to its biological evaluation in relevant in vitro and in vivo models.
Chemical Synthesis and Characterization
A proposed synthetic route for this compound is outlined below. This multi-step synthesis is designed to be efficient and adaptable for the future generation of derivatives for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Protocol 1: Synthesis of 1-(1H-Indol-5-yl)ethanone (Intermediate B)
This protocol is adapted from established methods for the synthesis of indole ketones.[2]
Materials:
-
Indole-5-carboxylic acid
-
Methyl lithium (1.6 M in diethyl ether) or Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve indole-5-carboxylic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl lithium or methylmagnesium bromide dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(1H-indol-5-yl)ethanone.
Protocol 2: Synthesis of this compound (Target Compound E)
This protocol outlines the subsequent steps from the intermediate ketone to the final amino alcohol.
Materials:
-
1-(1H-Indol-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Anhydrous solvents (e.g., THF, Methanol)
-
Appropriate workup and purification reagents.
Procedure:
-
Bromination: Dissolve 1-(1H-indol-5-yl)ethanone in a suitable solvent like THF and treat with one equivalent of NBS to afford 2-bromo-1-(1H-indol-5-yl)ethanone.
-
Azidation: React the bromo-ketone with sodium azide in a polar aprotic solvent (e.g., DMF or acetone) to yield 2-azido-1-(1H-indol-5-yl)ethanone.
-
Reduction: The final reduction of the azido-ketone to the amino alcohol can be achieved via two primary routes:
-
Method A (LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Add a solution of the azido-ketone in THF dropwise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature. Carefully quench the reaction with sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate.
-
Method B (Catalytic Hydrogenation): Dissolve the azido-ketone in methanol, add a catalytic amount of 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete. Filter the catalyst through Celite and concentrate the solvent.
-
-
Purification: Purify the crude this compound by a suitable method, such as crystallization or column chromatography.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Hypothesized Biological Targets and Rationale
The chemical structure of this compound provides a strong rationale for investigating its interaction with two major classes of G-protein coupled receptors (GPCRs): serotonin (5-HT) receptors and beta-adrenergic receptors .
Caption: Rationale for hypothesized biological targets.
Serotonin Receptors
The indole ring is the core structure of serotonin (5-hydroxytryptamine). The position of the side chain on the indole ring can significantly influence receptor subtype selectivity. Given this structural similarity, this compound is a candidate for interaction with various 5-HT receptor subtypes, which are implicated in mood disorders.
Beta-Adrenergic Receptors
The aminoethanol pharmacophore is a classic feature of many beta-adrenergic receptor agonists and antagonists. These receptors are involved in the regulation of smooth muscle relaxation, cardiac function, and metabolic processes. Interaction with these receptors could imply potential applications in conditions like asthma or cardiovascular diseases.
In Vitro Biological Evaluation
A tiered approach to in vitro screening is recommended to efficiently characterize the biological activity of this compound.
Tier 1: Primary Screening - Receptor Binding Assays
The initial step is to determine if the compound binds to the hypothesized receptors.
This protocol provides a general framework for competitive binding assays.[3][4][5]
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, β₁, β₂)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]CGP-12177 for β-adrenergic receptors)
-
This compound (test compound)
-
Non-labeled competing ligand for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value.
Tier 2: Functional Assays
If binding is confirmed, the next step is to assess the functional activity of the compound (agonist, antagonist, or inverse agonist).
This assay measures the production of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors like beta-adrenergic receptors.[6][7][8][9][10]
Materials:
-
Cells expressing the target beta-adrenergic receptor subtype (e.g., HEK293 or CHO cells)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
This compound (test compound)
-
Known agonist (e.g., isoproterenol) as a positive control
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound or the positive control.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and calculate the EC₅₀ value for the test compound.
Tier 3: Early ADME and Toxicity Assessment
Early assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity is crucial in drug discovery.[11][12][13][14][15]
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[16][17][18]
Materials:
-
A suitable cell line (e.g., HepG2 for liver toxicity)
-
LDH cytotoxicity assay kit
-
This compound (test compound)
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Include untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).
-
Incubate for 24-48 hours.
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH assay reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity for each concentration.
In Vivo Evaluation
Based on promising in vitro data, in vivo studies in appropriate animal models can be initiated to assess the compound's efficacy and safety.
Hypothetical In Vivo Applications and Models
| Potential Therapeutic Area | Animal Model | Rationale |
| Depression | Forced Swim Test or Tail Suspension Test in mice or rats[19][20][21][22][23] | These models are widely used to screen for antidepressant-like activity. |
| Asthma/COPD | Ovalbumin-sensitized guinea pig or mouse model of allergic asthma[1][24][25][26][27] | These models allow for the assessment of bronchodilator effects in response to an induced bronchoconstriction. |
Protocol 6: Forced Swim Test for Antidepressant-like Activity
This is a common behavioral test to screen for potential antidepressant drugs.[22]
Materials:
-
Male mice or rats of a suitable strain
-
Cylindrical container filled with water (23-25°C)
-
This compound (test compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., imipramine)
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test.
-
Place each animal individually into the cylinder of water.
-
Record the duration of immobility during a 4-6 minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
Table 1: Summary of In Vitro Data
| Assay | Target | Result (IC₅₀/EC₅₀) |
| Radioligand Binding | 5-HT₁ₐ Receptor | e.g., 50 nM |
| Radioligand Binding | β₂-Adrenergic Receptor | e.g., 100 nM |
| cAMP Functional Assay | β₂-Adrenergic Receptor | e.g., 75 nM |
| Cytotoxicity (LDH) | HepG2 cells | e.g., >10 µM |
Conclusion and Future Directions
This document provides a comprehensive framework for the initial exploration of this compound as a potential drug discovery candidate. The proposed synthetic route and the tiered screening cascade are designed to systematically evaluate its chemical and biological properties. Positive results from these initial studies would warrant further investigation, including:
-
Lead Optimization: Synthesis and testing of analogs to establish structure-activity relationships.
-
Pharmacokinetic Studies: In vivo assessment of the compound's absorption, distribution, metabolism, and excretion profile.
-
Mechanism of Action Studies: Further elucidation of the specific receptor subtypes and signaling pathways involved.
-
Chronic Toxicity Studies: Evaluation of the long-term safety of the compound.
The unique structural features of this compound make it a compelling starting point for a drug discovery program targeting monoaminergic systems.
References
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. 2024;13(4):434-444. Available at: [Link]
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Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal. 2007. Available at: [Link]
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Bowman WC, Raper C. Sympathomimetic bronchodilators and animal models for assessing their potential value in asthma. J Pharm Pharmacol. 1976;28(4 Suppl):369-374. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. 2019. Available at: [Link]
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In Vitro ADME. Selvita. Available at: [Link]
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A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. ResearchGate. 2008. Available at: [Link]
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Dulawa SC, Holick KA, Gundersen B, Hen R. Effects of chronic fluoxetine in animal models of anxiety and depression. Neuropsychopharmacology. 2004;29(7):1321-1330. Available at: [Link]
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Xiang Q, Wang C, Zhang Y, et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018;147:238-252. Available at: [Link]
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Asthma: The Use of Animal Models and Their Translational Utility. MDPI. 2022. Available at: [Link]
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Principles of commonly used cAMP assays. ResearchGate. Available at: [Link]
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Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. 2021;19(2):236-252. Available at: [Link]
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Animal models of depression. Wikipedia. Available at: [Link]
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Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. 2023. Available at: [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. 2011;6(11):e26908. Available at: [Link]
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Sympathomimetic bronchodilators and animal models for assessing their potential value in asthma. Journal of Pharmacy and Pharmacology. 1976;28(4_suppl):369-374. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. 2023;8(35):32065-32070. Available at: [Link]
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Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. 2024. Available at: [Link]
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Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. 2021;23(16):6392-6397. Available at: [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. 2024;13(4):434-444. Available at: [Link]
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Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Available at: [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
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Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
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A current review on animal models of anti-asthmatic drugs screening. PMC - NIH. 2023. Available at: [Link]
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The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. PubMed. 2005;29(2):195-210. Available at: [Link]
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LDH cytotoxicity assay. Protocols.io. 2024. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]
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A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. PubMed Central. 2013;288(23):16499-16508. Available at: [Link]
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Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]
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Knockout Mouse Models Used in Asthma Studies. ResearchGate. Available at: [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). 2019. Available at: [Link]
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Radioligand binding methods: practical guide and tips. PubMed. 1993;14(3):220-229. Available at: [Link]
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Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Cheméo. Available at: [Link]
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Application Note & Protocol: High-Throughput Assay Development for Characterizing 2-Amino-1-(1H-indol-5-yl)ethanol Activity
Abstract
This document provides a comprehensive guide for the development and validation of a robust biochemical assay to quantify the activity of 2-Amino-1-(1H-indol-5-yl)ethanol. The indole and aminoethanol structural motifs are present in many biologically active compounds, including neurotransmitters and synthetic drugs, suggesting a potential interaction with central nervous system targets.[1][2][3][4] This guide outlines a systematic approach, beginning with target identification and progressing to the implementation of a high-throughput screening (HTS) compatible assay. We will focus on a competitive radioligand binding assay targeting a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, as a putative target. The principles and detailed protocols are intended for researchers in drug discovery, pharmacology, and related fields.
Introduction and Rationale
This compound is a small molecule of interest for which a validated biological assay is required to elucidate its pharmacological profile. The indole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications.[4][5] Given its structural similarity to known monoamines, a logical starting point for assay development is to investigate its interaction with monoaminergic GPCRs.
Competitive radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity.[6] This application note will detail the development of such an assay, which is readily adaptable to an HTS format, enabling the screening of large compound libraries.[7] The primary goal is to determine the compound's binding affinity (Ki) for a selected receptor.
Scientific Principle: The assay measures the ability of the test compound, this compound, to displace a radiolabeled ligand with known affinity from its receptor binding site. The reduction in bound radioactivity is proportional to the concentration and affinity of the test compound.[6][8]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Supplier/Specifications | Purpose |
| Receptor Source | e.g., Commercially available membranes from CHO-K1 or HEK293 cells overexpressing a human serotonin receptor (e.g., 5-HT2A) | Target for the binding assay.[9][10] |
| Radioligand | e.g., [3H]-Ketanserin (for 5-HT2A) | Labeled ligand for detection.[11] |
| Test Compound | This compound | The compound of interest. |
| Non-specific Binding Control | e.g., Unlabeled Serotonin or a known high-affinity ligand | To determine the level of background signal. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4 | Maintain physiological conditions and reduce non-specific binding.[12] |
| Scintillation Cocktail | e.g., Betaplate Scint | For the detection of radioactivity.[13] |
| 96-well Filter Plates | e.g., GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI) | To separate bound from free radioligand and reduce non-specific binding to the filter.[11][13] |
| Plate Harvester | e.g., PerkinElmer FilterMate™ Harvester | For rapid washing and collection of membranes.[13] |
| Liquid Scintillation Counter | e.g., Wallac® TriLux 1450 MicroBeta counter | To quantify the amount of radioactivity.[13] |
| Multichannel Pipettes | Various sizes | For accurate and efficient liquid handling. |
Experimental Workflow and Protocols
The development of a robust competitive binding assay follows a logical progression from initial validation of the assay components to the final determination of the test compound's inhibitory potency.
Caption: Workflow for assay development and validation.
Protocol 1: Saturation Radioligand Binding (Kd Determination)
Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in the membrane preparation.[6] This is a crucial first step to ensure the quality of the receptor source and the suitability of the radioligand.
Step-by-Step Procedure:
-
Radioligand Dilutions: Prepare a serial dilution of the radioligand (e.g., [3H]-Ketanserin) in assay buffer to cover a concentration range that spans the expected Kd (e.g., 0.1 nM to 50 nM).
-
Plate Setup:
-
To determine Total Binding , add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the receptor membrane preparation to triplicate wells.[13]
-
To determine Non-specific Binding (NSB) , add 50 µL of a high concentration of a competing unlabeled ligand (e.g., 10 µM serotonin), 50 µL of the radioligand dilution, and 150 µL of the membrane preparation to triplicate wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]
-
Harvesting: Rapidly filter the contents of the wells through the PEI-presoaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Drying and Counting: Dry the filter plate and add a scintillation cocktail. Count the radioactivity in a liquid scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts.
-
Plot Specific Binding versus the radioligand concentration and fit the data using a non-linear regression model for one-site binding to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).[6]
Step-by-Step Procedure:
-
Test Compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Plate Setup:
-
Add 50 µL of the test compound dilutions to triplicate wells.[13]
-
For Total Binding controls (0% inhibition), add 50 µL of assay buffer.
-
For NSB controls (100% inhibition), add 50 µL of a high concentration of a competing unlabeled ligand.
-
-
Add Radioligand: Add 50 µL of the radioligand at a concentration at or near its Kd (determined in Protocol 3.1) to all wells.[7]
-
Initiate Reaction: Add 150 µL of the receptor membrane preparation to all wells.[13]
-
Incubation, Harvesting, and Counting: Follow steps 3-5 from Protocol 3.1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.[13]
-
Assay Validation and Quality Control
For an assay to be suitable for HTS, it must be robust and reproducible.[14] Key validation parameters are summarized below.
| Parameter | Metric | Acceptance Criteria | Rationale |
| Signal Window | S/B = (Mean of Total Binding) / (Mean of NSB) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-factor | Z' = 1 - [3*(SD of Total Binding + SD of NSB) / | Mean of Total Binding - Mean of NSB | ] |
| Intra-plate Precision | %CV of replicate wells | < 20% | Measures the variability within a single assay plate. |
| Inter-plate Precision | %CV of IC50 values across multiple plates | < 30% | Measures the day-to-day reproducibility of the assay. |
Alternative and Orthogonal Assays
To confirm the binding and functional activity of this compound, it is advisable to employ alternative assay formats.
Caption: A multi-assay strategy for compound characterization.
-
Fluorescence Polarization (FP) Assay: This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor protein.[15][16][17] It is well-suited for HTS and can be used as an orthogonal method to confirm binding.[16]
-
Functional Assays: To determine if the compound acts as an agonist or antagonist, functional assays that measure downstream signaling events are necessary. For many GPCRs, this involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels.[18][19][20]
Conclusion
This application note provides a detailed framework for the development and validation of a robust assay to characterize the activity of this compound. By following the outlined protocols for radioligand binding and adhering to stringent validation criteria, researchers can generate high-quality, reproducible data. The integration of orthogonal binding and functional assays will provide a comprehensive pharmacological profile of the compound, which is essential for its further development as a potential therapeutic agent.
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Bar, H., & Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(9), 1000–1008. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Li, J., et al. (2020). Scheme of competitive binding assays. Alfa Cytology. [Link]
-
MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Sittampalam, G. S., Iversen, P. W., Boadt, J. A., Kahl, S. D., Bright, S., Zock, J. M., Janzen, W. P., & Lister, M. D. (1997). Design of Signal Windows in High Throughput Screening Assays for Drug Discovery. Journal of Biomolecular Screening, 2(3), 159–169. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Application Note: Quantitative Analysis of 2-Amino-1-(1H-indol-5-yl)ethanol
Abstract
This application note provides detailed protocols for the quantitative analysis of 2-Amino-1-(1H-indol-5-yl)ethanol, a key intermediate and potential impurity in pharmaceutical development. Due to the compound's chemical properties, including its polar nature and lack of a strong UV chromophore, direct analysis can be challenging. This guide presents two robust and validated analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring accuracy, precision, and reliability in accordance with ICH guidelines.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a bifunctional molecule containing a primary amine and a secondary alcohol attached to an indole nucleus. Its quantification is critical for process control, impurity profiling, and stability testing in drug manufacturing. The primary analytical challenges stem from its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns, and the absence of a significant chromophore, resulting in low sensitivity with UV detection. To overcome these challenges, this application note details two distinct, yet complementary, analytical strategies.
The first approach utilizes pre-column derivatization to attach a chromophore to the primary amine, enabling sensitive UV detection. The second, more advanced method, employs LC-MS/MS, which offers superior sensitivity and selectivity without the need for derivatization, making it ideal for trace-level quantification in complex matrices.[5][6]
Method 1: HPLC with Pre-column Derivatization and UV Detection
This method is a cost-effective and widely accessible technique for the quantification of this compound. The core of this method is the pre-column derivatization of the primary amine with a reagent that imparts a strong UV absorbance to the analyte. o-Phthalaldehyde (OPA) is a commonly used derivatizing reagent for primary amines, reacting in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.[7]
Principle of OPA Derivatization
The reaction between OPA and a primary amine in the presence of a thiol, such as N-acetyl-L-cysteine, proceeds rapidly at room temperature to form a stable isoindole derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.
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Application Note & Protocols: Formulation of 2-Amino-1-(1H-indol-5-yl)ethanol for In Vivo Studies
Abstract & Scope
This document provides a comprehensive guide for the formulation of 2-Amino-1-(1H-indol-5-yl)ethanol, a research compound with potential therapeutic applications. Due to the limited publicly available formulation data for this specific molecule, this guide is built upon a first-principles approach, analyzing its chemical structure to predict physicochemical properties and propose robust, scientifically-grounded formulation strategies. We leverage data from structurally analogous indole derivatives and ethanolamines to inform recommendations.[1][2] This note details protocols for preparing aqueous-based formulations suitable for intravenous (IV) and oral (PO) administration in preclinical animal models, with a critical focus on ensuring solubility, stability, and physiological compatibility.
Pre-formulation Analysis: A First-Principles Approach
Successful in vivo studies depend on a well-characterized and stable formulation.[3] For a novel compound like this compound, we must infer its properties from its constituent moieties: an indole ring and an amino-ethanol side chain.
Structural Analysis & Predicted Physicochemical Properties
-
Amino Group (-NH2): The primary amine is basic and will be the primary determinant of aqueous solubility. At physiological pH (~7.4), this group will be protonated (–NH3+), allowing for the formation of soluble salts. The pKa of this group is predicted to be in the range of 9-10, similar to other ethanolamines. This necessitates pH control for dissolution.
-
Indole Ring: This bicyclic aromatic system is electron-rich and inherently susceptible to oxidation, which can lead to colored degradants and loss of potency.[4] This is a critical stability concern that must be addressed with antioxidants.[4][5]
-
Hydroxyl Group (-OH): The alcohol group can participate in hydrogen bonding, contributing moderately to aqueous solubility.
-
Solubility Prediction: The molecule's solubility will be highly pH-dependent. In acidic to neutral aqueous solutions (pH < 8), where the amine is protonated, the compound is expected to exhibit good solubility. In alkaline conditions, the free base may precipitate.
-
Stability Concerns: The primary degradation pathway is the oxidation of the indole ring. Exposure to atmospheric oxygen, light, and certain metal ions can catalyze this process.[4][5]
A summary of predicted properties is presented below. It is critical that these predicted values are experimentally verified.
| Property | Predicted Value / Characteristic | Rationale & Implication for Formulation |
| Molecular Weight | ~190.23 g/mol | Foundational for all concentration calculations. |
| Aqueous Solubility | Poor at high pH; Good at acidic to neutral pH | pH adjustment is mandatory. Formulation pH should be maintained below 7.5. |
| pKa (Amine) | ~9.0 - 10.0 (Predicted) | Confirms that the molecule will be charged and soluble at physiological pH. |
| LogP | ~1.0 - 1.5 (Predicted) | Suggests moderate lipophilicity; may require solubilizing agents for high concentrations. |
| Primary Stability Risk | Oxidation of the indole ring | Formulation requires an antioxidant. Protection from light and headspace oxygen is crucial.[4] |
Formulation Strategy: Ensuring Bioavailability and Stability
The choice of formulation vehicle and excipients is critical for ensuring the drug reaches its target in a bioactive state.[6][7] Our strategy focuses on creating simple, safe, and stable aqueous solutions appropriate for initial preclinical screening.
Excipient Selection & Justification
The following table outlines the recommended excipients for a parenteral (injectable) formulation. These choices are based on common practices for preparing sterile, physiologically compatible solutions for animal studies.[8][9]
| Excipient Category | Selected Agent | Concentration Range | Purpose & Scientific Rationale |
| Vehicle | Sterile Water for Injection (WFI), USP | q.s. to final volume | The primary solvent. Must be sterile and free of pyrogens for injectable routes.[8][10] |
| pH Adjusting Agent | 0.1 N Hydrochloric Acid (HCl) & 0.1 N Sodium Hydroxide (NaOH) | As needed | To solubilize the compound by protonating the amine and to adjust the final formulation to a physiologically tolerable pH (typically 6.5-7.4).[11] |
| Buffering Agent | Sodium Phosphate or Citrate Buffer | 10-25 mM | To resist pH shifts during storage or upon dilution in the bloodstream, ensuring the compound remains soluble and stable.[12][13] |
| Antioxidant | Ascorbic Acid or Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | To inhibit oxidative degradation of the electron-rich indole ring, thereby preserving potency and preventing the formation of degradants.[4][5][14] |
| Tonicity Agent | Sodium Chloride (NaCl) or Dextrose | As needed for ~300 mOsm/kg | To make the final solution isotonic with physiological fluids, preventing hemolysis or irritation at the injection site.[8] |
Experimental Protocols
Safety Precaution: Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when handling the active pharmaceutical ingredient (API) and formulation reagents.
Protocol 1: Preparation of a Sterile Aqueous Formulation for Intravenous (IV) Administration
This protocol details the preparation of a 100 mL stock solution at a target concentration of 1 mg/mL. Adjustments can be made based on the required dose.
Materials:
-
This compound (API)
-
Sterile Water for Injection (WFI)
-
Ascorbic Acid, USP grade
-
Sodium Phosphate Dibasic & Monobasic, USP grade
-
Sodium Chloride, USP grade
-
0.1 N HCl and 0.1 N NaOH (sterile)
-
Sterile, pyrogen-free glassware (beakers, graduated cylinders)
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, sealed vials for final product storage (amber glass recommended)[10]
Step-by-Step Methodology:
-
Vehicle Preparation: In a sterile beaker, add approximately 80 mL of WFI.
-
Antioxidant Addition: Add 100 mg of Ascorbic Acid (for a 0.1% final concentration) to the WFI and stir until fully dissolved.[4]
-
API Solubilization:
-
Weigh 100 mg of the API and add it to the antioxidant-containing WFI while stirring.
-
The API will likely not dissolve immediately. Slowly add 0.1 N HCl dropwise until the API is fully dissolved. The solution should become clear. This step protonates the amine, forming a soluble salt.
-
-
Buffering:
-
Prepare a 1 M sodium phosphate buffer stock.
-
Add the buffer stock to the API solution to achieve a final buffer concentration of 20 mM.
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
Carefully adjust the pH to 7.0 ± 0.2 using 0.1 N NaOH.[8] Add the NaOH slowly to avoid localized high pH which could cause precipitation.
-
-
Tonicity Adjustment:
-
Add Sodium Chloride as required to achieve an isotonic solution (~0.9% w/v, or ~300 mOsm/kg). Note: The API salt and buffer will contribute to tonicity; calculation or direct measurement with an osmometer is recommended for precision.
-
-
Final Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and add WFI to reach the final volume of 100 mL (q.s.). Mix thoroughly.
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile, amber glass vial. This is a critical step to ensure sterility for parenteral administration.[15]
-
-
Storage & Labeling: Seal the vial immediately. Label with the compound name, concentration, lot number, preparation date, and storage conditions. Store protected from light at 2-8°C.
Protocol 2: Preparation of a Formulation for Oral (PO) Gavage
For oral administration, sterility is not strictly required, but the formulation must still ensure the compound is solubilized and stable for the duration of the study.[16][17] Often, a suspension is used if high doses are needed. Here we describe a simple aqueous solution.
Materials:
-
This compound (API)
-
Purified Water
-
Methylcellulose or Carboxymethyl Cellulose (CMC) (optional, as a suspending agent)[17][18]
-
0.1 N HCl and 0.1 N NaOH
Step-by-Step Methodology:
-
Vehicle Preparation: Add ~80 mL of purified water to a beaker with a magnetic stir bar.
-
API Solubilization:
-
Weigh the required amount of API and add it to the water.
-
Slowly add 0.1 N HCl dropwise while stirring until the API is fully dissolved.
-
-
pH Adjustment: Adjust the pH to between 4.0 and 6.0 using 0.1 N NaOH. A slightly acidic pH can aid stability in the bottle, and the stomach's natural acidity will ensure the compound remains soluble upon administration.
-
Final Volume & Storage: Adjust to the final volume with purified water. Transfer to a suitable, well-sealed container (amber bottle recommended). Store at 2-8°C.
-
(Optional) For a Suspension: If a higher dose is needed that exceeds solubility, a suspending agent like 0.5% (w/v) methylcellulose can be used.[17] In this case, the API is not fully dissolved but is uniformly suspended in the vehicle. Ensure the suspension is vigorously mixed before each dose administration.
Quality Control & Validation
Every prepared protocol must be a self-validating system. The following checks are mandatory before in vivo use:
-
Visual Inspection: The final solution should be clear, colorless, and free of any particulate matter. Any discoloration may indicate oxidation of the indole ring.[16]
-
pH Measurement: Confirm the final pH is within the target range (e.g., 7.0 ± 0.2 for IV).[8]
-
Stability Assessment: For long-term studies, it is advisable to re-analyze the concentration (e.g., by HPLC) and purity of a stored formulation over time to establish its shelf-life. The concentration of antioxidants will likely decrease over time as they are consumed.[19]
Visualization of Workflows and Mechanisms
Formulation Development Workflow
The following diagram outlines the logical flow from compound characterization to the final preparation of an in vivo dosing solution.
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Application Notes and Protocols for the Pharmacological Characterization of 2-Amino-1-(1H-indol-5-yl)ethanol
Introduction
2-Amino-1-(1H-indol-5-yl)ethanol is a novel indolethanolamine derivative with a chemical structure suggestive of potential interactions with various biogenic amine receptors. The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural and synthetic compounds with diverse biological activities.[1][2] The ethanolamine side chain is a common feature in ligands for G protein-coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors. Given this structural resemblance to endogenous neurotransmitters like serotonin and catecholamines, a systematic and multi-tiered experimental approach is warranted to elucidate the pharmacological profile of this compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of this compound. The proposed experimental design follows a logical progression from initial in silico predictions and in vitro screening to more complex cell-based functional assays and concluding with preliminary in vivo assessments. This tiered approach is designed to efficiently characterize the compound's primary targets, functional activity, and potential safety liabilities.
Part 1: Foundational Characterization and Target Identification
The initial phase of characterization focuses on predicting the likely biological targets of this compound and assessing its fundamental drug-like properties.
In Silico Target Prediction and Druggability Assessment
Before embarking on extensive laboratory experiments, computational methods can provide valuable insights into the potential targets and physicochemical properties of the compound.
-
Rationale: In silico screening can prioritize experimental resources by narrowing down the vast number of potential biological targets.[3][4] Assessing drug-likeness helps to identify potential liabilities early in the drug discovery process.[5][6]
-
Protocol:
-
Target Prediction: Utilize a variety of computational tools and databases (e.g., SwissTargetPrediction, SuperPred, ChEMBL) to predict the most probable protein targets of this compound based on its chemical structure.
-
Molecular Docking: Perform molecular docking studies against the top-ranked predicted targets, particularly serotonin and adrenergic receptor subtypes, to model potential binding modes and estimate binding affinities.
-
Druggability Assessment: Calculate key physicochemical properties such as molecular weight, LogP, number of hydrogen bond donors and acceptors, and polar surface area. Evaluate these properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.[6]
-
| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |
| Molecular Weight | 190.23 g/mol | Pass (< 500) |
| LogP | 1.5 | Pass (< 5) |
| Hydrogen Bond Donors | 3 | Pass (< 5) |
| Hydrogen Bond Acceptors | 2 | Pass (< 10) |
Primary Target Binding: Radioligand Binding Assays
Based on the in silico predictions, the next step is to experimentally determine the binding affinity of the compound to its most likely targets.
-
Rationale: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[7][8] This is a crucial first step in confirming the predicted targets.
-
Protocol: Competitive Radioligand Binding Assay for Serotonin Receptor Subtype 5-HT2A
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (20-40 µg protein), [3H]-Ketanserin (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of this compound (ranging from 10-10 M to 10-5 M).
-
For the determination of non-specific binding, a parallel set of wells should contain 10 µM mianserin instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester.[9]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Part 2: Functional Characterization of Target Interaction
Once the primary binding targets have been identified, the next critical step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or inverse agonist?
Gs-Coupled GPCR Activity: cAMP Accumulation Assay
Many adrenergic and some serotonin receptors signal through the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).
-
Rationale: Measuring changes in intracellular cAMP levels is a direct way to assess the functional activity of compounds that modulate Gs-coupled GPCRs.[10]
-
Protocol: GloSensor™ cAMP Assay in HEK293 Cells
-
Cell Preparation:
-
Seed HEK293 cells expressing the target Gs-coupled receptor (e.g., β2-adrenergic receptor) into a 96-well white-walled plate.[11]
-
Transiently transfect the cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol.[12]
-
Incubate for 24 hours to allow for receptor and biosensor expression.
-
-
Assay Procedure:
-
Equilibrate the cells with the GloSensor™ cAMP reagent for 2 hours at room temperature.
-
Measure the baseline luminescence.
-
Add varying concentrations of this compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., isoproterenol for the β2-adrenergic receptor).
-
Measure luminescence at various time points to generate a kinetic profile, or at a fixed time point (e.g., 15-30 minutes) for an endpoint reading.
-
-
Data Analysis:
-
Normalize the data to the baseline luminescence.
-
Plot the fold-change in luminescence against the logarithm of the compound concentration.
-
For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
For antagonist activity, determine the IC50 and calculate the pA2 value from a Schild plot.
-
-
Gq- and Gi-Coupled GPCR Activity: β-Arrestin Recruitment Assay
For GPCRs that couple to Gq or Gi proteins, or to assess G protein-independent signaling, β-arrestin recruitment assays are a powerful tool.
-
Rationale: Ligand binding to most GPCRs induces the recruitment of β-arrestin proteins, which is a key event in receptor desensitization and can also initiate G protein-independent signaling cascades. This assay is therefore a universal readout for GPCR activation.[13][14]
-
Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Lines: Utilize engineered cell lines that co-express the target GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., U2OS PathHunter® cells).
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Add varying concentrations of this compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubate for 90-180 minutes at 37°C.
-
Add the chemiluminescent substrate and incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Similar to the cAMP assay, determine the EC50 and Emax for agonists, or the IC50 for antagonists.
-
-
Caption: GPCR signaling pathways potentially modulated by the test compound.
Part 3: In Vivo Proof-of-Concept and Safety Assessment
Following successful in vitro characterization, preliminary in vivo studies are essential to understand the compound's effects in a whole organism and to identify potential safety concerns.
Cardiovascular Safety Pharmacology
Given the potential for interaction with adrenergic and serotonergic systems, which play a key role in cardiovascular regulation, a preliminary assessment of cardiovascular effects is crucial.
-
Rationale: The ICH S7B guidelines recommend in vivo evaluation of cardiovascular parameters to assess the potential for adverse effects such as changes in blood pressure, heart rate, and cardiac repolarization.[15]
-
Protocol: Anesthetized Rat Model
-
Animal Preparation:
-
Use male Sprague-Dawley rats.
-
Anesthetize the animals (e.g., with urethane).
-
Implant a catheter in the femoral artery for blood pressure measurement and in the femoral vein for drug administration.
-
Place ECG electrodes to monitor heart rate and QT interval.
-
-
Procedure:
-
Allow the animal to stabilize after surgery.
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
Administer a vehicle control intravenously.
-
Administer increasing doses of this compound intravenously.
-
Continuously monitor and record blood pressure, heart rate, and ECG throughout the experiment.
-
-
Data Analysis:
-
Calculate the change from baseline for each parameter at each dose.
-
Analyze the dose-response relationship for any significant changes in mean arterial pressure, heart rate, and the corrected QT interval (QTc).
-
-
Preliminary Behavioral Assessment
Based on the identified targets (e.g., serotonin receptors), a preliminary assessment of behavioral effects in relevant animal models can provide insights into the compound's potential therapeutic applications.
-
Rationale: Rodent models of anxiety and depression are widely used to screen for potential anxiolytic and antidepressant effects of novel compounds.[16][17]
-
Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Administer this compound or vehicle to mice (e.g., via intraperitoneal injection) 30-60 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. A mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.[18]
-
-
Data Analysis:
-
Compare the mean duration of immobility between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of a potential antidepressant-like effect.
-
-
Caption: A tiered experimental workflow for characterizing the compound.
Conclusion
The experimental design outlined in this document provides a robust framework for the comprehensive pharmacological characterization of this compound. By following this tiered approach, researchers can efficiently identify the primary biological targets, elucidate the functional activity, and gain initial insights into the in vivo effects and potential safety liabilities of this novel compound. The data generated from these studies will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol. As a critical intermediate in various pharmaceutical development programs, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Understanding the Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step sequence. This involves an initial Friedel-Crafts acylation of an N-protected indole, followed by the reduction of the resulting α-amino ketone. This strategy allows for controlled introduction of the desired functional groups and generally provides a good overall yield.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Friedel-Crafts Acylation of N-Boc-Indole
Q1: My Friedel-Crafts acylation reaction is showing low to no conversion of the starting N-Boc-indole. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Friedel-Crafts acylation of an indole derivative can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction conditions.
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Cause 1: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is highly hygroscopic and will lose its activity upon exposure to moisture.
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Solution: Use freshly opened or properly stored AlCl₃. It is advisable to handle it in a glovebox or under a dry nitrogen atmosphere.
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Cause 2: Impure Acylating Agent. The acylating agent, 2-(Boc-amino)acetyl chloride, can degrade over time, especially if exposed to moisture.
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Solution: Prepare the acyl chloride fresh from Boc-glycine and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) immediately before use. Alternatively, use a high-purity commercial source and ensure it is handled under anhydrous conditions.
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Cause 3: Inadequate Reaction Temperature. Friedel-Crafts reactions often require an initial cooling period to control the exothermic reaction, followed by warming to drive the reaction to completion.
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Solution: Start the reaction at 0°C during the addition of the acyl chloride to the mixture of N-Boc-indole and AlCl₃. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50°C) can sometimes improve the yield, but should be monitored carefully to avoid side reactions.[1]
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-
Cause 4: Incorrect Stoichiometry. An insufficient amount of the Lewis acid or acylating agent will lead to incomplete conversion.
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Solution: A slight excess of the acylating agent (1.1-1.2 equivalents) and a stoichiometric amount or slight excess of AlCl₃ (1.0-1.2 equivalents) relative to the N-Boc-indole is typically recommended.
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Q2: I am observing the formation of multiple products in my acylation reaction, leading to a difficult purification process. What are these side products and how can I minimize their formation?
A2: The formation of multiple products is a common issue in the Friedel-Crafts acylation of indoles due to the nucleophilic nature of the indole ring.
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Side Product 1: Di-acylated Indole. The product of the initial acylation can undergo a second acylation, although this is less common with the deactivated N-Boc-indole.
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Mitigation: Use of a slight excess of the acylating agent, as mentioned previously, should be carefully controlled. Adding the acyl chloride slowly at a low temperature can help to minimize this side reaction.
-
-
Side Product 2: Isomeric Acylation Products. While the C5 position is generally favored for acylation in N-protected indoles, some acylation may occur at other positions, particularly C3 if the N-H is unprotected.
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Mitigation: Ensure complete N-protection of the indole starting material. The use of a bulky protecting group like Boc helps to direct the acylation to the C5 position.
-
-
Side Product 3: Polymeric Materials. Indoles are susceptible to polymerization under strongly acidic conditions.
-
Mitigation: Maintain a low reaction temperature, especially during the initial stages of the reaction. The slow addition of reagents is also crucial.
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Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add a solution of N-Boc-indole (1.0 eq) in anhydrous DCM.
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Stir the mixture for 15 minutes at 0°C.
-
Slowly add a solution of freshly prepared 2-(Boc-amino)acetyl chloride (1.1 eq) in anhydrous DCM.
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Maintain the reaction temperature at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ketone Reduction and Deprotection
Q3: The reduction of the α-amino ketone intermediate is sluggish and gives a low yield of the desired amino alcohol. How can I improve the efficiency of this step?
A3: Incomplete reduction of the ketone can be due to the choice of reducing agent, reaction conditions, or the nature of the substrate.
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Cause 1: Insufficiently Powerful Reducing Agent. While sodium borohydride (NaBH₄) is a mild and selective reducing agent, aromatic ketones can be less reactive than aliphatic ketones.[2]
-
Solution: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can be used if NaBH₄ proves ineffective. However, LiAlH₄ is much more reactive and requires strictly anhydrous conditions. It will also reduce other functional groups, so careful consideration of the substrate is necessary.
-
-
Cause 2: Steric Hindrance. The bulky Boc protecting group on the adjacent amino group could sterically hinder the approach of the hydride to the carbonyl.
-
Solution: Increasing the reaction temperature or using a less sterically hindered reducing agent might be beneficial. However, higher temperatures can lead to side reactions.
-
-
Cause 3: Inadequate Reaction Time or Temperature. The reduction may simply require more time or a slightly elevated temperature to proceed to completion.
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Solution: Monitor the reaction closely by TLC. If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 40°C) may be applied.
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Q4: During the acidic workup for the Boc deprotection, I am getting a low yield of the final product. What could be causing this loss of product?
A4: Product loss during the deprotection and workup phase is often related to the solubility of the product and the stability of the indole ring in strong acid.
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Cause 1: Product Solubility. The final amino alcohol product is likely to be more polar than the protected intermediate and may have some solubility in the aqueous phase, especially in its protonated form.
-
Solution: After quenching the reaction and removing the organic solvent used for the reduction, adjust the pH of the aqueous solution to be basic (pH > 9) before extracting the product with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
-
Cause 2: Degradation of the Indole Ring. Prolonged exposure to strong acid can lead to degradation of the indole nucleus.
-
Solution: Perform the deprotection at a controlled temperature (e.g., 0°C to room temperature) and for the minimum time necessary for complete removal of the Boc group, as monitored by TLC.
-
-
Cause 3: Incomplete Deprotection. Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
Experimental Protocol: Ketone Reduction and Deprotection
-
Dissolve the N-Boc-2-amino-1-(1H-indol-5-yl)ethanone intermediate (1.0 eq) in methanol or ethanol at 0°C.
-
Add NaBH₄ (1.5-2.0 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Once the reduction is complete, cool the reaction to 0°C and carefully add an aqueous solution of HCl (e.g., 3M) to quench the excess NaBH₄ and initiate the Boc deprotection.
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Stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete deprotection.
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Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
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Basify the remaining aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 9.
-
Extract the aqueous layer multiple times with ethyl acetate or a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
The crude product can be further purified by crystallization or column chromatography.[6]
Frequently Asked Questions (FAQs)
Q5: Is it necessary to protect the indole nitrogen?
A5: Yes, protecting the indole nitrogen is highly recommended for several reasons. The indole N-H is acidic and can react with the Lewis acid, deactivating it. Furthermore, an unprotected indole is more susceptible to polymerization and can lead to acylation at the C3 position. The Boc group is a good choice as it is relatively easy to introduce and remove.
Q6: What is the best solvent for the Friedel-Crafts acylation?
A6: Dichloromethane (DCM) is a common and effective solvent for Friedel-Crafts acylations as it is relatively inert and has a good solvating power for the reagents. Other non-polar, aprotic solvents like 1,2-dichloroethane (DCE) can also be used.
Q7: Can I use other Lewis acids for the acylation step?
A7: While AlCl₃ is the most common Lewis acid for this type of reaction, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The reactivity and selectivity may vary, and optimization of the reaction conditions would be necessary.
Q8: How can I monitor the progress of the reactions?
A8: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the acylation and reduction/deprotection steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate for the acylation, and a more polar system like dichloromethane and methanol for the reduction) and visualize the spots under UV light and/or with a suitable staining agent (e.g., potassium permanganate).
Q9: What are the key safety precautions for this synthesis?
A9:
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Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl chlorides are lachrymatory and corrosive. They should also be handled in a fume hood with proper PPE.
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Sodium borohydride and lithium aluminum hydride are flammable solids and react with water to produce hydrogen gas. Handle them with care, away from ignition sources, and use appropriate quenching procedures.
-
Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) of all chemicals used.
Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Ketone Reduction & Deprotection |
| Key Reagents | N-Boc-Indole, 2-(Boc-amino)acetyl chloride, AlCl₃ | N-Boc-protected intermediate, NaBH₄, HCl |
| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Yield | 60-80% | 70-90% |
| Purification | Column Chromatography | Crystallization or Column Chromatography |
References
-
Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
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Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]
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Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]
- Ring selectivity in the reduction of certain indoles and quinolines by lithium and methanol in liquid ammonia. Journal of the American Chemical Society.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
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Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]
- Method for preparing 5-bromoindole. Google Patents.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Process for the purification of an aminoalcohol. Google Patents.
- Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube.
- Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. NIH.
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
- SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University.
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
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Experiment 3 - Reduction of a Ketone. WebAssign. Available at: [Link]
- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives th
- Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
- Isolation of aminoalcohol. Google Patents.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of N-Alkyl Amino Acids. Monash University.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate.
- Reductions of Ketones and Aldehydes. Chemistry LibreTexts.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.
- Recent advances in the synthesis of α-amino ketones.
- Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase - a "green" metal free altern
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
- Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
- Synthesis of Amino Acids. YouTube.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Enantioselective reduction of ketones. Wikipedia.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers.
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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-(1H-indol-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for resolving common and complex solubility issues encountered with 2-Amino-1-(1H-indol-5-yl)ethanol. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to make informed decisions during your experimental workflow.
Predicted Physicochemical Profile & Solubility Behavior
Understanding the structure of this compound is the first step in troubleshooting its solubility. The molecule's behavior is dictated by the interplay of its three key functional groups. While extensive empirical data for this specific molecule is not widely published, its properties can be reliably predicted based on these components.
| Structural Feature | Chemical Property | Predicted Impact on Aqueous Solubility |
| Indole Ring | Aromatic, non-polar, hydrophobic | Decreases Solubility: The large, non-polar surface area of the indole ring resists interaction with polar water molecules, making it the primary driver of poor aqueous solubility at neutral pH.[1][2][3] |
| Primary Amino Group | Basic, ionizable | pH-Dependent Increase: This group is basic and can be protonated in acidic conditions (pH < pKa) to form a positively charged ammonium salt (-NH3+).[4] This salt form is significantly more polar and thus more soluble in aqueous media.[5][] |
| Hydroxyl (-OH) Group | Polar, hydrogen-bond donor/acceptor | Slight Increase: The alcohol group can participate in hydrogen bonding with water, which modestly improves aqueous solubility compared to a non-hydroxylated analogue. |
Executive Summary: The compound is amphiphilic, possessing both hydrophobic (indole) and hydrophilic (amino, hydroxyl) characteristics. Its solubility is expected to be poor in neutral aqueous solutions but can be dramatically enhanced by lowering the pH.
Frequently Asked Questions (FAQs)
Here we address the most common initial challenges faced by researchers.
Q1: Why won't this compound dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4?
A: At neutral pH, the primary amino group is largely uncharged (in its free base form). In this state, the molecule's low solubility is dominated by its hydrophobic indole ring. The energy required to break the compound's crystal lattice structure and solvate the non-polar indole moiety in water is unfavorable, leading to poor dissolution.
Q2: What is the most effective first step to try and solubilize this compound for an aqueous assay?
A: The most direct and effective method is pH adjustment .[] Prepare your stock solution in an acidic buffer (e.g., pH 2-5) or titrate a suspension of the compound with a dilute acid like HCl. This protonates the basic amino group, forming a highly soluble salt.[4][7]
Q3: I need to make a concentrated stock solution. What organic solvents are recommended?
A: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a highly concentrated primary stock solution.[8][9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[8][10] Ethanol can also be effective, particularly with gentle warming, as is common for similar amino acid-like structures.[11][12]
Q4: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened and how can I fix it?
A: This phenomenon, often called "crashing out," occurs when a drug is transferred from a strong organic solvent where it is highly soluble to an aqueous system where it is poorly soluble. The key is to ensure the final concentration in your assay does not exceed the compound's maximum solubility in the final buffer composition.
-
Mitigation Strategy 1: Lower the concentration of your DMSO stock so that the final percentage of DMSO in the assay is higher (e.g., 0.5-1% instead of 0.1%), which may keep the compound in solution. Note that you must have a vehicle control with the same final DMSO concentration.
-
Mitigation Strategy 2: Use an acidic aqueous buffer for your final dilution. The pH effect will keep the compound soluble even after the DMSO is diluted.
Q5: Is it safe to heat the solution to aid dissolution?
A: Gentle warming (e.g., to 37-50°C) can be effective, especially when using co-solvents like ethanol.[11] However, use this method with caution.
-
Risk of Degradation: Confirm the thermal stability of your compound.
-
Risk of Supersaturation: The compound may dissolve at a higher temperature but then precipitate out upon cooling to room temperature. Always check the solution for precipitation after it has cooled.
In-Depth Troubleshooting Guides & Workflows
For more persistent solubility issues, a systematic approach is required.
Guide 1: Systematic Approach to Solvent Selection
The following workflow provides a logical progression from simple to more complex solvent systems to efficiently identify a suitable vehicle for your experiment.
Caption: A decision-making workflow for systematic solubility testing.
Guide 2: Mechanism and Protocol for pH-Dependent Solubilization
The primary amino group is the key to aqueous solubilization. By lowering the pH to at least 2 units below the pKa of the amine, you can ensure >99% of the compound is in its protonated, soluble, cationic form.
Caption: Equilibrium between the insoluble free base and the soluble salt form.
Protocol: Preparation of an Acidic Aqueous Stock Solution
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Add a small volume of your target aqueous buffer (e.g., saline or PBS) to create a slurry. Do not add the full volume yet.
-
Titrate the slurry by adding small aliquots of dilute acid (e.g., 0.1 M or 1 M HCl) while vortexing.
-
Observe the solution. Continue adding acid dropwise until all solid material has dissolved and the solution is clear.
-
Measure the pH of the resulting solution to ensure it is in the desired range for your experiment and for maintaining solubility.
-
QS to the final desired volume with your target buffer.
-
Sterile Filter the final solution through a 0.22 µm filter if required for your application.
Guide 3: Protocol for Utilizing Co-Solvent Systems
When high concentrations are needed or pH modification is not possible, co-solvents are the preferred method. DMSO is highly effective but must be used carefully.[8][13]
Recommended Starting Co-Solvent Systems
| Co-Solvent | Typical Stock Conc. | Pros | Cons & Mitigation |
| DMSO | 10 - 100 mM | Excellent solubilizing power for a wide range of compounds.[8][9] | Can cause precipitation upon aqueous dilution. Mitigate: Use serial dilutions or dilute into an acidic buffer. |
| Ethanol | 1 - 50 mM | Less toxic than DMSO for many cell-based assays; volatile. | May require gentle heating to achieve high concentrations.[11] |
| PEG-400 / Water | Variable | Can enhance solubility and is often used in formulation development. | Higher viscosity; may not be suitable for all applications. |
Protocol: Preparing a DMSO Stock and Diluting for Aqueous Use
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C, protected from moisture.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. For example, dilute the 50 mM DMSO stock 1:10 into your final aqueous buffer. This creates a 5 mM stock in 10% DMSO/90% buffer. This intermediate step is often more stable.
-
Final Dilution: Use the intermediate solution (or the primary stock if step 2 is skipped) to make the final dilutions for your experiment. Ensure the final DMSO concentration is consistent across all samples and controls and is non-toxic to your system (typically ≤0.5%).
Standardized Protocol for Verifying Solubility
To ensure your results are reproducible, it is critical to determine the equilibrium solubility in your chosen solvent system. The gold-standard "shake-flask" method is the most reliable way to do this.[14][15][16]
Protocol 4.1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of your selected solvent/buffer in a sealed vial (e.g., a glass scintillation vial). "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate at a consistent speed (e.g., 100-150 rpm) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is standard.[15][16]
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filter the supernatant through a low-binding 0.22 µm or 0.45 µm syringe filter (e.g., PVDF). Note: Ensure you validate the filter to confirm it does not adsorb your compound.[17]
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Back-calculate to determine the concentration in the original undiluted supernatant. This value is the equilibrium solubility. To confirm equilibrium was reached, you can take samples at multiple time points (e.g., 24h and 48h); the concentration should be constant.[15]
References
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Wikipedia contributors. (2024). Tryptophan. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
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Vakte, S. R. (2024). Answer to "Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?". ResearchGate. Retrieved from [Link]
- Kansara, V., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Phillips, R. S. (1980). Some effects of indole on the interaction of amino acids with tryptophanase. The Journal of biological chemistry. Retrieved from [Link]
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Souza, J., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Al-Kassas, R., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics. Retrieved from [Link]
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Nasswetter, L., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]
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Flores-Bocanegra, L., et al. (2023). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Pharmaceuticals. Retrieved from [Link]
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Chemistry Stack Exchange contributors. (2015). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
- Glomme, A., & März, F. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- Siew, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
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International Journal of Pharmaceutical Compounding. pH Adjusting Database. Retrieved from [Link]
- Al-Ostath, R. A., et al. (2022). Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities.
- Ganellin, C. R., & Ridley, H. F. (1969). Aminoalkylation of metal derivatives of indole. Part III. Alkylation of lithio-derivatives of N-substituted indoles with 1-chloro-2-dimethylaminoethane. Journal of the Chemical Society C.
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Chan, N., & Zito, S. W. (2002). Combined effect of complexation and pH on solubilization. Journal of pharmaceutical sciences. Retrieved from [Link]
- Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria.
- AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them.
- World Health Organization. (2006).
- Petersen, K., et al. (2013). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere.
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Ghodsi, R., et al. (2024). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Scientific reports. Retrieved from [Link]
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Science.gov. solvents dimethyl sulfoxide: Topics. Retrieved from [Link]
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Yapar, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
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Bowden, N., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
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- 3. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. who.int [who.int]
- 17. agilent.com [agilent.com]
Technical Support Center: Stabilizing 2-Amino-1-(1H-indol-5-yl)ethanol in Solution
Welcome to the technical support guide for 2-Amino-1-(1H-indol-5-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Given its bifunctional nature, possessing both an electron-rich indole ring and an amino alcohol side chain, this compound is susceptible to specific degradation pathways. This guide offers a combination of frequently asked questions (FAQs) and in-depth troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns stem from the inherent reactivity of the indole nucleus and the amino alcohol moiety. The indole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2][3] The amino alcohol portion can also undergo oxidation.[4] Additionally, the compound's stability is significantly influenced by the pH, temperature, and solvent system used.[5][6][7]
Q2: I've observed a color change in my stock solution, from colorless to yellow/brown. What is happening?
A2: A color change is a common indicator of degradation, particularly oxidative degradation of the indole ring. Oxidation can lead to the formation of colored polymeric products or compounds like oxindoles and isatins.[1][8][9] This process is often accelerated by exposure to air and light.
Q3: What is the optimal pH range for storing solutions of this compound?
Q4: Can I store solutions of this compound at room temperature?
A4: For short-term use during an experiment, room temperature storage may be acceptable if the solution is protected from light and oxygen. However, for long-term storage, it is strongly recommended to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize the rate of degradation.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: The choice of solvent depends on the intended application. For aqueous solutions, the use of a suitable buffer system is critical to control pH. Organic solvents like DMSO, DMF, and ethanol can also be used. When using organic solvents, ensure they are of high purity and free of peroxides, which can initiate oxidation. For long-term storage, DMSO is a common choice as it can be stored at -20°C.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Loss of Purity in Aqueous Solution
Question: I prepared a fresh aqueous solution of this compound, but my HPLC analysis shows significant degradation within a few hours. What could be the cause and how can I fix it?
Underlying Causes & Solutions:
-
Oxidation: The indole moiety is prone to oxidation, especially in aqueous solutions where dissolved oxygen is present.[1][2]
-
Solution: De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. Prepare solutions fresh and use them promptly. For storage, overlay the solution with an inert gas. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%) can also be effective.
-
-
Incorrect pH: The pH of an unbuffered aqueous solution can fluctuate and may not be optimal for stability.
-
Solution: Use a buffer system to maintain a stable, slightly acidic pH (e.g., acetate or phosphate buffer, pH 4-6). The optimal pH should be determined experimentally.
-
-
Photodegradation: Exposure to ambient or UV light can induce photochemical degradation of indole derivatives.[12]
-
Solution: Work in a low-light environment and use amber vials or wrap your containers with aluminum foil to protect the solution from light.
-
-
Metal Ion Contamination: Trace metal ions in the solvent or from labware can catalyze oxidation.
-
Solution: Use high-purity water and solvents. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%) to sequester metal ions.
-
Experimental Protocol: Preparing a Stabilized Aqueous Solution
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.0.
-
De-gassing: Sparge the buffer with high-purity nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Addition of Excipients (Optional): If required, add an antioxidant (e.g., 0.1% w/v ascorbic acid) and/or a chelating agent (e.g., 0.01% w/v EDTA) to the de-gassed buffer.
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the prepared buffer. Protect the container from light.
-
Storage: For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot into amber vials, flush with nitrogen, seal tightly, and store at ≤ -20°C.
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing variable results in my cell-based assays using this compound. Could this be related to compound stability?
Underlying Causes & Solutions:
-
Degradation in Culture Media: The compound may be unstable in the complex environment of cell culture media (pH ~7.4, 37°C, high oxygen). The degradation products may have different or no biological activity, leading to inconsistent results.
-
Solution: Minimize the pre-incubation time of the compound in the media before adding it to the cells. Prepare a concentrated stock solution in a stable solvent like DMSO and dilute it into the media immediately before use.
-
-
Interaction with Media Components: Components in the media, such as metal ions or reactive species generated by cellular metabolism, could be degrading the compound.
-
Solution: Conduct a stability study of the compound in the specific cell culture medium you are using. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the degradation rate. If degradation is rapid, a different dosing strategy may be needed, such as more frequent media changes with fresh compound.
-
Workflow for Stability Assessment in Cell Culture Media
Caption: Workflow for assessing compound stability in cell culture media.
Data Summary & Recommended Conditions
The following tables summarize the key factors influencing the stability of this compound and provide recommended starting conditions for your experiments.
Table 1: Key Factors Influencing Stability
| Factor | High Risk Condition | Mitigation Strategy |
| pH | > 8 or < 4 | Use a buffered solution (pH 4-7)[10][13] |
| Oxygen | Atmospheric oxygen | De-gas solvents, use inert gas overlay, add antioxidants |
| Light | UV or ambient light | Use amber vials, work in low-light conditions[12] |
| Temperature | Room temp. or elevated | Store at 2-8°C (short-term) or ≤ -20°C (long-term) |
| Metal Ions | Trace metals in solvent | Use high-purity solvents, add chelating agents (EDTA) |
Table 2: Recommended Excipients for Stabilization
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Antioxidants | Ascorbic acid, Sodium metabisulfite | 0.01 - 0.1% (w/v) | Preferentially oxidized, protecting the active compound. |
| Chelating Agents | EDTA, Citric Acid | 0.01 - 0.1% (w/v) | Sequesters metal ions that catalyze oxidation. |
| Buffers | Phosphate, Acetate, Citrate | 10 - 100 mM | Maintains a stable pH in the optimal range.[13] |
| Cryoprotectants | Mannitol, Sucrose, Glycerol | 1 - 10% (w/v) | Stabilize the compound during freeze-thaw cycles.[14] |
| Solubilizers/Wetting Agents | Polysorbates (e.g., Tween® 80) | 0.01 - 0.1% (w/v) | Can prevent aggregation and improve solubility.[15][16] |
Understanding Degradation Pathways
To effectively stabilize this compound, it is crucial to understand its potential degradation pathways. The primary route is oxidation of the indole ring.
Caption: Simplified oxidative degradation pathway for the indole moiety.
For a comprehensive analysis, a forced degradation study is recommended.[17][18][19][20] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. These studies are essential for developing a stability-indicating analytical method, which can accurately quantify the parent compound in the presence of its degradants.[21]
References
- Villa, G., et al. (2024). The Role of Bio-Based Products in Plant Responses to Salt and Drought Stress. MDPI.
- Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Witkop, B. (1950). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. ACS Publications.
- Zhang, Y., et al. (2025). Discovery of indole derivatives as STING degraders. PubMed.
- Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. PubMed.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Unchained Labs. 5 types of formulation excipients and how they impact biologics stability.
- Schmid, M., et al. Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. ACS Publications.
- Lager, I., et al. (2007). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PubMed Central.
- PubChem. (1S)-1-amino-2-(1H-indol-3-yl)ethanol.
- Hawe, A., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH.
- Tanthana, J., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- DellaGreca, M., et al. (2025). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
- University of Louisville. The oxidation of amino alcohols. ThinkIR.
- Astles, J. R. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Wikipedia. Indole.
- Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals.
- Prati, L., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
- Patel, D., & Bharadia, P. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
- Hawe, A., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Vala, C., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
- Wang, J., et al. (2020). The performance and pathway of indole degradation by ionizing radiation. PubMed.
- Santa Cruz Biotechnology. Amino Alcohols.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Gill, D., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed - NIH.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- IJSDR. Stability indicating study by using different analytical techniques.
- Arora, S., et al. (2016). Microbial Degradation of Indole and Its Derivatives. SciSpace.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
- Friedman, M., & Jürgens, H. S. (2025). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. scispace.com [scispace.com]
- 10. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 15. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajrconline.org [ajrconline.org]
- 21. ijsdr.org [ijsdr.org]
Technical Support Center: Purification of 2-Amino-1-(1H-indol-5-yl)ethanol
Welcome to the technical support center for 2-Amino-1-(1H-indol-5-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this versatile but challenging molecule. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting advice and practical, step-by-step protocols to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, intractable oil after work-up. What are the likely causes and initial purification steps?
A: This is a common issue, often stemming from several factors. The indole nucleus is susceptible to oxidation and acid-catalyzed polymerization, especially under harsh work-up conditions, leading to colored impurities. Furthermore, the high polarity of your product, with its multiple hydrogen-bonding sites (amine, alcohol, indole N-H), can make it prone to forming oils rather than crystalline solids.
-
Expert Insight: Before attempting a complex chromatographic separation, an initial acid-base extraction is often highly effective. Your product is basic and should be extractable into an acidic aqueous phase, leaving many non-basic, colored impurities behind in the organic layer.
-
Troubleshooting Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract the organic phase with 1M hydrochloric acid (HCl). Your product will move into the aqueous phase as the hydrochloride salt.
-
Wash the organic phase again with 1M HCl to ensure complete extraction.
-
Combine the acidic aqueous layers. You can treat this solution with activated carbon to remove some colored impurities, followed by filtration through Celite.
-
Cool the aqueous layer in an ice bath and basify slowly with a base like 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) until pH > 10.
-
Extract the now-freebased product back into an organic solvent (e.g., EtOAc or a 9:1 DCM:Methanol mixture).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a significantly cleaner, albeit potentially still oily, product.
-
Q2: What are the main challenges I should anticipate when purifying this compound by silica gel chromatography?
A: The primary challenges are related to the molecule's polarity and basicity:
-
Poor Mobility & Tailing: The polar amine and alcohol groups can interact strongly with the acidic silanol groups on the silica surface. This leads to significant band broadening (tailing) and may require highly polar solvent systems to achieve any mobility.
-
Irreversible Adsorption: In some cases, a portion of your compound can get permanently stuck to the column, reducing your yield.
-
On-Column Degradation: The acidic nature of silica gel can potentially degrade sensitive indole compounds.
To mitigate these issues, it is crucial to use a mobile phase that is "base-deactivated." This involves adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your eluent system.
Q3: Is this compound chiral? What are the implications for purification?
A: Yes, the carbon atom bearing the hydroxyl and amino groups is a stereocenter. Unless your synthesis employed a chiral reagent or catalyst, you will have produced a racemic mixture (a 50:50 mix of both enantiomers).
-
Implications:
-
Standard Purification: Normal purification techniques like standard silica gel chromatography or crystallization will not separate these enantiomers. They will co-elute and co-crystallize.
-
Chiral Separation: If the individual enantiomers are required, you must use a specialized chiral separation technique. This can be achieved by:
-
Chiral HPLC: Using a column with a chiral stationary phase.
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[1] These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt with a base.
-
-
Troubleshooting Guide: Column Chromatography
Problem: My compound is streaking badly on the TLC plate and I can't get good separation from a polar impurity.
Causality: This is a classic sign of strong interaction with the silica stationary phase, compounded by an inappropriate solvent system. The basic amine is likely undergoing a strong acid-base interaction with the silica, causing tailing that merges with nearby impurities.
Solution Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Detailed Protocol: Base-Deactivated Silica Gel Chromatography
-
Prepare the Mobile Phase: Based on TLC screening, prepare your chosen eluent system. For this compound, a good starting point is Dichloromethane:Methanol with a basic modifier.
-
Example: For 1 Liter of eluent, combine 900 mL DCM, 100 mL Methanol, and 5-10 mL of concentrated Ammonium Hydroxide. Mix thoroughly.
-
-
Pack the Column: Pack your silica gel column using the prepared mobile phase. Never pack in a neutral solvent and then switch to a basic one, as this can cause swelling and cracking of the silica bed.
-
Load the Sample: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of methanol, add silica gel (2-3x the mass of your compound), and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this to the top of your column. This technique generally gives much better resolution than loading the sample in a liquid solution.[2]
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC. The basic modifier should prevent tailing and allow for sharper peaks, improving separation from nearby impurities.
| Solvent System Comparison (Illustrative) | Observation without Base | Observation with 1% TEA or NH₄OH | Target Rf |
| 70:30 EtOAc:Heptane | Streaking from baseline, Rf < 0.1 | Compact spot, Rf ≈ 0.2 | 0.25 - 0.35 |
| 95:5 DCM:Methanol | Pronounced tailing, Rf ≈ 0.15 | Sharper spot, Rf ≈ 0.4 | 0.25 - 0.35 |
| 90:10 DCM:Methanol | Tailing, Rf ≈ 0.3 | Well-defined spot, Rf ≈ 0.6 | 0.25 - 0.35 |
Table 1: Expected changes in TLC behavior after adding a basic modifier. The goal is to find a system that gives your product an Rf value between 0.25 and 0.35 for optimal column separation.
Troubleshooting Guide: Crystallization
Problem: After chromatography, my purified compound is a clean oil/wax. I cannot get it to crystallize.
Causality: Highly polar molecules with multiple hydrogen bond donors and acceptors, like this compound, can have a high affinity for solvent molecules and a low lattice energy, making crystallization difficult. The presence of even minor impurities can also inhibit crystal formation.
Solution Workflow:
Caption: Systematic approach to induce crystallization of a stubborn compound.
Expert Insight: The Power of Salt Formation
For amino alcohols, the most reliable path to a stable, crystalline solid is often through salt formation.[3] The resulting ionic interactions in the crystal lattice are much stronger than the hydrogen bonds of the freebase, significantly increasing the likelihood of crystallization. Hydrochloride or hydrobromide salts are common choices.
Protocol: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve your purified freebase oil in a minimal amount of a suitable solvent. Isopropyl alcohol (IPA) or ethanol are excellent choices.
-
Acidification: Slowly add a solution of HCl in a compatible solvent. A commercially available solution of 2M HCl in diethyl ether is ideal as the ether is a poor solvent for the salt and will help it precipitate. Add the HCl solution dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
Induce Crystallization: The hydrochloride salt may precipitate immediately. If it does not, or if it oils out, gently warm the solution to re-dissolve everything, and then allow it to cool slowly to room temperature, and finally in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the salt is poorly soluble (e.g., cold IPA or diethyl ether) to remove any surface impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
References
-
PubChem. (1S)-1-amino-2-(1H-indol-3-yl)ethanol. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Chemistry LibreTexts. 15.1: Paper Chromatography of Amino Acids Lab Procedure. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Crystallization and preliminary crystallographic studies of human indoleamine 2,3-dioxygenase. [Link]
-
BioTopics. Chromatography of amino acids. [Link]
-
National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
ACS Publications. Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. [Link]
-
ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- Google Patents.
-
HELIX Chromatography. HPLC Methods for analysis of 5-Aminoindole. [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]
Sources
- 1. EP0926131A2 - Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl)-amino)-2-cyclopenten-1-methanol - Google Patents [patents.google.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol
Document ID: TSC-CHEM-4820A Version: 1.0 Last Updated: January 24, 2026
Welcome to the technical support guide for the synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide actionable, field-proven insights to help you minimize side product formation, optimize your reaction conditions, and improve overall yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The typical synthetic routes involve the reduction of a suitable precursor, such as 2-azido-1-(1H-indol-5-yl)ethanone or the reductive amination of a glyoxal derivative. The following troubleshooting advice is structured in a question-and-answer format to directly address these challenges.
Question 1: My final product is contaminated with a significant amount of indoline-based impurity. What is causing the over-reduction of the indole ring, and how can I prevent it?
Answer: Over-reduction of the indole ring to an indoline is a classic side reaction, particularly during catalytic hydrogenation. The indole nucleus, while aromatic, is susceptible to reduction under harsh conditions.
Causality:
-
Aggressive Catalysts/Conditions: High-pressure hydrogenation with powerful catalysts like Raney Nickel or Platinum on carbon (Pt/C) at elevated temperatures can easily reduce the pyrrole ring of the indole.
-
Acidic Environment: Strong acids can protonate the indole ring, making it more susceptible to reduction.
Preventative Measures & Protocols:
-
Choice of Reducing Agent: Shift from catalytic hydrogenation to a milder, chemoselective chemical reductant. Sodium borohydride (NaBH₄) is an excellent choice as it typically reduces ketones and aldehydes without affecting the indole ring under standard conditions.[1]
-
Control of pH: Ensure the reaction medium is neutral or slightly basic during reduction. If an acid was used in a prior step, it must be neutralized before initiating the reduction.
-
N-H Protection: Protecting the indole nitrogen with a suitable group, such as Benzyl (Bn) or tert-Butoxycarbonyl (Boc), can electronically deactivate the ring, making it less prone to reduction.[2]
Optimized Protocol: Selective Ketone Reduction using NaBH₄
-
Dissolve the ketone precursor (e.g., 2-azido-1-(1H-indol-5-yl)ethanone) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at a concentration of 0.1 M.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 to 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone, followed by water.
-
Proceed with standard aqueous work-up and extraction.
Question 2: I'm observing a side product with a mass corresponding to a dimer of my target molecule. What is the likely mechanism, and how can it be suppressed?
Answer: Dimerization is a common issue with indole derivatives, stemming from the high nucleophilicity of the C3 position of the indole ring, especially under acidic conditions.
Causality: The indole N-H is acidic, and in the presence of a base, the resulting anion can react. More commonly, under acidic conditions, the starting material or an intermediate can become protonated, creating an electrophilic site that is then attacked by another molecule of the electron-rich indole.
Preventative Measures:
-
Indole N-H Protection: This is the most effective strategy. By protecting the indole nitrogen, you eliminate the acidic proton and reduce the nucleophilicity of the ring, thus preventing it from participating in intermolecular side reactions. A Phenylsulfonyl (PhSO₂) group is robust, though its removal requires harsh conditions.[3] Silyl protecting groups are also effective and are often removed under milder conditions.
-
Strict pH Control: Avoid strongly acidic conditions throughout the synthesis and purification process. If an acidic workup is necessary, keep the temperature low and the exposure time minimal.
-
Use of Bulky Reagents: In some cases, using bulkier reagents or protecting groups on the side chain can sterically hinder the approach of another indole molecule, reducing the rate of dimerization.
Diagram: Dimerization Side Reaction Pathway
Below is a diagram illustrating a potential acid-catalyzed dimerization pathway.
Caption: Acid-catalyzed dimerization of indole derivatives.
Question 3: My reaction yield is low due to the formation of an alcohol byproduct, 1-(1H-indol-5-yl)ethan-1-ol, instead of the desired amino alcohol. What is causing this?
Answer: This side product arises when the nitrogen source is not incorporated, and the ketone is simply reduced. This is a common issue in reductive amination protocols if the initial imine formation is inefficient.
Causality:
-
Inefficient Imine Formation: The first step of a reductive amination is the condensation of the carbonyl group with an amine (or ammonia source) to form an imine or enamine. If this equilibrium does not favor the imine, the reducing agent will simply reduce the starting ketone.
-
Premature Reduction: If the reducing agent is too reactive and added before imine formation is complete, it will preferentially reduce the more abundant and often more electrophilic ketone.
Preventative Measures:
-
Stepwise Procedure: Perform the reaction in two distinct steps. First, form the imine by reacting the ketone precursor with the amine source (e.g., ammonia or a protected amine) in a suitable solvent, often with a dehydrating agent (like MgSO₄ or molecular sieves) to drive the equilibrium. Isolate or confirm the formation of the imine by spectroscopy before proceeding with the reduction.
-
Choice of Reducing Agent: Use a reducing agent that is more selective for imines over ketones, such as Sodium triacetoxyborohydride (STAB). STAB is less reactive than NaBH₄ and is often used in one-pot reductive amination protocols because it tolerates the slightly acidic conditions that favor imine formation.
-
pH Optimization: Imine formation is typically catalyzed by mild acid. A pH of 5-6 is often optimal. Acetic acid is commonly used as a catalyst.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole N-H during this synthesis?
A1: While not strictly mandatory for every synthetic route, protecting the indole N-H is highly recommended for achieving high yields and purity. An unprotected N-H group can lead to several side reactions, including N-alkylation, dimerization under acidic conditions, and potential interference with organometallic reagents.[2] The choice of protecting group should be orthogonal to the other reaction conditions planned in your synthesis.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| Boc | Boc₂O, DMAP, Base | Strong Acid (TFA, HCl) | Base stable, mild acid labile |
| Cbz | CbzCl, Base | Catalytic Hydrogenation | Acid/Base stable |
| PhSO₂ | PhSO₂Cl, Base | Strong Base (Hydrolysis) | Very robust, harsh removal |
Q2: What is the best method for purifying the final this compound product?
A2: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most common method. Given the polar nature of the amino alcohol, a silica gel column with a polar mobile phase is effective. A gradient elution starting with Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the acidic silica gel.
-
Crystallization: If the crude product is of reasonable purity (>90%), crystallization can be an excellent method for obtaining highly pure material. The product can be converted to a salt (e.g., hydrochloride or oxalate salt) to facilitate crystallization from a suitable solvent system like Ethanol/Ether.
-
Affinity Chromatography: For highly specific purification needs, particularly in biological contexts, affinity chromatography on indolyl-agarose columns can be employed, although this is less common for small molecule synthesis.[4]
Q3: My precursor is 2-azido-1-(1H-indol-5-yl)ethanone. What is the best way to reduce both the azide and the ketone in one step?
A3: A one-pot reduction of both functionalities is challenging due to their different reactivity. A two-step process is generally more reliable:
-
Azide Reduction: First, reduce the azide to the primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is very effective for this transformation.
-
Ketone Reduction: After the azide reduction is complete, the resulting amino ketone can be reduced to the amino alcohol using NaBH₄ as described previously.
Attempting a one-pot reduction with a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) could work, but it risks over-reduction of the indole ring and is generally less chemoselective.
Workflow & Decision Making
This diagram outlines a troubleshooting workflow for common issues encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
-
Mamaghani, M., et al. (2013). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry. Available at: [Link]
-
Parmeggiani, F., et al. (1975). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). MDPI. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PubMed Central (PMC). Available at: [Link]
-
Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2007). PubMed. Available at: [Link]
-
Albericio, F., et al. (2018). Protecting Groups in Peptide Synthesis. PubMed Central (PMC). Available at: [Link]
-
A plausible mechanism for the reduction of indole. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 2-Amino-1-(1H-indol-5-yl)ethanol
Introduction
Welcome to the technical support center for 2-Amino-1-(1H-indol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this synthetic compound in their experiments. We understand that consistency is paramount in scientific research and development. Batch-to-batch variability of a critical reagent can lead to inconsistent results, project delays, and compromised data integrity.
This document provides a comprehensive resource to help you identify, troubleshoot, and mitigate issues arising from the variability of synthetic this compound. As your dedicated scientific partners, we aim to provide not just solutions, but also the underlying scientific principles to empower your research.
Understanding the Synthesis and its Implications
The synthesis of this compound can be a multi-step process. While specific proprietary methods may vary, a general understanding of the synthetic pathway is crucial for diagnosing potential sources of variability. A common approach involves the reduction of a corresponding ketone precursor.
Caption: Generalized synthetic pathway for this compound.
Each step in this synthesis, from starting materials to the final purification, presents an opportunity for the introduction of impurities or structural variations. Understanding this helps in logically deducing the potential root cause of any observed inconsistencies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users encounter regarding batch-to-batch variability.
Q1: We are observing a significant difference in the biological activity of our compound between two different batches. What could be the primary cause?
A1: A change in biological activity is often linked to variations in purity and the impurity profile. Even small amounts of certain impurities can have agonistic, antagonistic, or off-target effects that can significantly alter experimental outcomes. It is also possible that the new batch has a different polymorphic form, which can affect its solubility and bioavailability.
Q2: Our latest batch of this compound shows a different color and texture. Should we be concerned?
A2: Yes, any change in physical appearance should be investigated. A different color could indicate the presence of colored impurities or degradation products. Variations in texture might suggest a different crystalline form (polymorphism), which can impact solubility and dissolution rates.
Q3: The Certificate of Analysis (CoA) for our new batch looks similar to the old one, but we are still seeing discrepancies in our results. What should we do?
A3: While the CoA provides valuable information, it may not capture all the subtle differences between batches. Standard analytical tests on a CoA might not detect all impurities or characterize the full impurity profile. In such cases, we recommend performing your own in-house analytical validation, as detailed in the troubleshooting guide below.
Q4: How can we proactively manage batch-to-batch variability in our long-term research projects?
A4: For long-term studies, it is highly recommended to procure a single, large batch of the compound to ensure consistency throughout the project. If this is not feasible, a thorough side-by-side comparison of a new batch with a previously validated "golden batch" should be conducted before its use in critical experiments.[1]
Troubleshooting Guide: A Step-by-Step Approach
When faced with suspected batch-to-batch variability, a systematic approach is key to identifying the root cause.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
Step 1: Initial Assessment and Documentation
Before diving into complex analytical techniques, a thorough initial assessment is crucial.
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Document Everything: Record the batch numbers of the compounds used, the dates of the experiments, and a detailed description of the observed inconsistencies.
-
Review Your Protocol: Carefully review your experimental protocol to rule out any procedural errors or changes in other reagents or conditions that might have contributed to the variability.[2]
-
Examine the Certificate of Analysis (CoA): Compare the CoAs of the different batches. Pay close attention to:
-
Purity (e.g., by HPLC)
-
Water content
-
Residual solvents
-
Elemental analysis
-
| Parameter | Batch A (Old) | Batch B (New) | Acceptable Range |
| Purity (HPLC) | 99.5% | 98.9% | ≥ 98.5% |
| Water Content (Karl Fischer) | 0.2% | 0.8% | ≤ 1.0% |
| Residual Solvents (GC-HS) | Ethanol: 500 ppm | Ethanol: 1500 ppm | ≤ 5000 ppm |
| Appearance | White to off-white solid | Light yellow solid | White to off-white solid |
Expert Insight: While both batches in the table above may meet the general specifications, the difference in purity and the change in appearance warrant further investigation, as they could be indicative of underlying issues.
Step 2: Comprehensive Analytical Characterization
If the initial assessment suggests a problem with the compound, a more in-depth analytical characterization is necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of a compound and identifying the presence of impurities.[3][4]
Objective: To compare the chromatograms of different batches and identify any new or significantly larger impurity peaks.
Protocol: Reverse-Phase HPLC for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Interpreting the Results:
-
Retention Time Shift: A significant shift in the retention time of the main peak could indicate a problem with the column or the mobile phase, but it could also be due to a change in the compound itself.
-
New Impurity Peaks: The presence of new peaks in the chromatogram of the problematic batch is a strong indicator of a different impurity profile.
-
Changes in Peak Area of Existing Impurities: An increase in the area of known impurity peaks suggests a less efficient purification process for that batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.[5][6][7]
Objective: To confirm the chemical structure of the main component and to identify any structural differences or impurities between batches.
Protocol: ¹H NMR of this compound
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the chemical shifts, coupling constants, and integration of the peaks with a reference spectrum or the spectrum of a known good batch.
Key Signals to Observe:
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Indole NH | 10.5 - 11.5 | broad singlet |
| Aromatic CHs | 6.5 - 7.5 | multiplets |
| CH-OH | 4.5 - 5.0 | multiplet |
| CH₂-NH₂ | 2.5 - 3.0 | multiplet |
| OH | Variable | broad singlet |
| NH₂ | Variable | broad singlet |
Expert Insight: Pay close attention to the "fingerprint" region of the aromatic protons. Small changes in this region can indicate different substitution patterns or the presence of structurally related impurities. Also, the presence of unexpected peaks, even with low integration, should be investigated.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can help in identifying impurities.[8][9]
Objective: To confirm the molecular weight of the main component and to identify the molecular weights of any impurities.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ion mode is typically used for amino compounds.
-
Sample Preparation: Infuse a dilute solution of the compound (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of this compound (C₁₀H₁₂N₂O, MW = 176.22 g/mol ). Any other significant ions should be investigated as potential impurities.
Step 3: Investigating the Root Cause and Taking Action
Once you have gathered the analytical data, you can start to pinpoint the root cause of the variability.
Caption: Connecting observed variability to potential causes and analytical evidence.
Possible Scenarios and Recommended Actions:
-
Scenario 1: Presence of a new, significant impurity.
-
Action: If possible, try to identify the structure of the impurity using techniques like LC-MS/MS or by isolating the impurity for NMR analysis. This information can be invaluable for understanding its potential impact on your experiments. Contact the supplier with your data and request a replacement batch.
-
-
Scenario 2: Different polymorphic form.
-
Action: Perform powder X-ray diffraction (PXRD) to confirm polymorphism. If the forms have different solubilities, you may need to adjust your protocol for dissolving the compound.
-
-
Scenario 3: Degradation of the compound.
-
Action: Review your storage conditions. Is the compound stored at the recommended temperature, protected from light and moisture? If degradation is suspected, it is best to discard the batch and obtain a fresh one.
-
-
Scenario 4: High levels of residual solvents.
-
Action: While the solvent may be considered "safe" according to ICH guidelines, it could still interfere with your specific assay.[10] If you suspect this is the case, you may need to further purify the compound or find a supplier with a more stringent purification process.
-
Conclusion
Addressing batch-to-batch variability is a critical aspect of ensuring the reproducibility and reliability of scientific research. By following a systematic troubleshooting approach and utilizing the appropriate analytical techniques, you can effectively identify the root cause of inconsistencies and take the necessary steps to mitigate their impact on your work.
We are committed to providing you with high-quality reagents and the technical support you need to succeed. If you continue to experience issues after following this guide, please do not hesitate to contact our technical support team with your findings.
References
-
European Medicines Agency. (2000). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
- Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005(1), 1-6.
- Lakshmipriya, M., Kokilambigai, S., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-93.
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]
-
Patel, K. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- Zhang, Y., et al. (2017). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 22(11), 1953.
-
Zipperle, M. (n.d.). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edulabchina.com [edulabchina.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-up Synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol
Welcome to the technical support center for the scale-up synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Synthetic Landscape
This compound is a valuable chiral building block in medicinal chemistry, often serving as a precursor for various pharmacologically active agents. Its structure, featuring a reactive indole nucleus and a chiral amino alcohol side chain, presents a unique set of challenges during scale-up. The most common synthetic strategies involve the initial acylation of the indole ring, followed by introduction of the amino group and subsequent reduction. This guide will focus on a prevalent synthetic pathway, highlighting critical control points and potential pitfalls.
A common synthetic approach is a multi-step process beginning with a Friedel-Crafts acylation of an N-protected indole, followed by alpha-halogenation, azide displacement, and finally, reduction of both the ketone and the azide to yield the target amino alcohol. Each of these steps carries its own set of challenges when moving from gram to kilogram scale.
Visualizing the Core Synthetic Pathway
Validation & Comparative
A Comparative Guide to 2-Amino-1-(1H-indol-5-yl)ethanol and Other 5-HT Receptor Agonists for Researchers
This guide provides an in-depth, objective comparison of 2-Amino-1-(1H-indol-5-yl)ethanol against a curated selection of prominent 5-HT receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, receptor binding affinities, functional activities, and signaling pathways of these compounds. The information herein is supported by experimental data and established scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Serotonin System and Its Modulators
The serotonin (5-hydroxytryptamine, 5-HT) receptor system is a complex and vital network of G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[1] These receptors are integral to a vast array of physiological and neurological processes, including mood, cognition, memory, and sleep.[1][2] Consequently, they are significant targets for therapeutic drug development.[1] The modulation of 5-HT receptors by agonists—ligands that bind to and activate the receptor—can elicit a wide range of physiological responses, making the development of novel, selective agonists a key area of research.
This guide focuses on this compound, an indole-based compound, and compares its pharmacological profile to that of other well-characterized 5-HT receptor agonists.[3] By examining its structure, binding affinity, and functional activity alongside established compounds, we can better understand its potential as a research tool or therapeutic lead.
Pharmacological Profile of this compound
Chemical Structure: this compound is an organic compound with the molecular formula C10H12N2O.[3] Its structure is characterized by an indole ring, which is a core feature of the endogenous ligand serotonin and many other tryptamine derivatives.[3] The presence of both amino and hydroxyl functional groups suggests its potential for diverse biological interactions.[3]
Receptor Interaction: The indole structure of this compound is analogous to that of the essential amino acid tryptophan, the precursor to serotonin.[3] This structural similarity suggests a potential interaction with serotonin receptors, which are crucial in regulating mood and other physiological functions.[3]
Comparative Analysis of 5-HT Receptor Agonists
To provide a comprehensive comparison, we will evaluate this compound against a selection of 5-HT receptor agonists with varying selectivity and functional properties:
-
Serotonin (5-HT): The endogenous, non-selective agonist.
-
Sumatriptan: A selective 5-HT1B/1D receptor agonist used in the treatment of migraines.[4][5]
-
Buspirone: A 5-HT1A receptor partial agonist with anxiolytic properties.[6][7]
-
(R)-DOI: A potent 5-HT2A/2C receptor agonist.
Chemical Structures
The chemical structures of the selected agonists are presented below. The indole core of this compound and Serotonin is a key feature for interaction with 5-HT receptors. Sumatriptan also contains an indole moiety, while Buspirone represents a structurally distinct class of azapirones. (R)-DOI is a phenylalkylamine derivative.
Receptor Binding Affinity
The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of the selected agonists at various 5-HT receptor subtypes.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Serotonin | 3.17[8] | - | - | - | - |
| Sumatriptan | ~40-600 | ~22.18 | 5.8-7.7[9] | >10,000 | >10,000 |
| Buspirone | 12.1 (partial agonist)[1] | - | - | - | - |
| (R)-DOI | - | - | - | ~0.7 | ~2.5 |
Functional Activity
Functional activity is a measure of the biological response elicited by a ligand upon binding to its receptor. It is typically quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). A lower EC50 value indicates greater potency.
| Compound | Receptor Target | Functional Assay | EC50 (nM) | Emax (% of 5-HT) |
| Serotonin | Multiple | Various | - | 100% |
| Sumatriptan | 5-HT1B/1D | - | - | - |
| Buspirone | 5-HT1A | - | - | Partial Agonist |
| (R)-DOI | 5-HT2A | pERK1/2 elevation | 72.4[10] | - |
Detailed functional data for this compound requires experimental investigation.
Signaling Pathways
5-HT receptors are coupled to various intracellular signaling pathways. For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[8] In contrast, 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[11]
The following diagram illustrates a generalized Gq-coupled 5-HT receptor signaling pathway, relevant for agonists like (R)-DOI.
Caption: Gq-coupled 5-HT receptor signaling cascade.
Experimental Methodologies
To empirically determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.[13]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a cAMP functional assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: Use a commercially available cell line engineered to express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter). [14]2. Cell Plating: Plate the cells in a 96-well plate and incubate.
-
Agonist Addition: Add varying concentrations of the test agonist to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents, which generate a chemiluminescent signal upon fragment complementation.
-
Signal Measurement: Read the plate on a luminometer.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion and Future Directions
This compound presents an interesting scaffold for investigation as a 5-HT receptor agonist due to its structural similarity to serotonin. This guide has outlined a comparative framework and provided the necessary experimental protocols to thoroughly characterize its pharmacological profile.
Future research should focus on performing the described assays to determine its binding affinity and functional activity across the spectrum of 5-HT receptor subtypes. This will elucidate its potency, selectivity, and potential for biased agonism (i.e., preferential activation of G-protein vs. β-arrestin pathways). The resulting data will be crucial in determining the value of this compound as a tool for studying the serotonin system or as a starting point for the development of novel therapeutics.
References
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Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Wikipedia. (2023). 5-HT receptor. [Link]
- Sittampalam, G. S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay Guidance Manual.
-
Rickels, K., et al. (1988). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology. [Link]
-
Napier, C., et al. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. European Journal of Pharmacology. [Link]
-
Bonhaus, D. W., et al. (1997). RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. British Journal of Pharmacology. [Link]
- Jankowska, E., et al. (1997).
-
Wang, C., et al. (2017). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports. [Link]
-
Zhang, L., & Xi, D. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Roth, B. L. (2006). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. [Link]
-
Fantegrossi, W. E., et al. (2010). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wang, C., et al. (2013). Structural Basis for Molecular Recognition at Serotonin Receptors. Science. [Link]
-
Wikipedia. (2023). 5-HT2A receptor. [Link]
-
The Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]
-
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
- Texas Health and Human Services. (2019). Drug Use Criteria: Serotonin 5-HT1B/1D Receptor Agonists.
-
Gorinski, N., et al. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology. [Link]
- Beckett, J. O. S., et al. (2025). Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry.
-
ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition.... [Link]
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Gomaa, A. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol: An Analysis of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating the Synthetic Landscape of a Key Bioactive Scaffold.
The molecule 2-Amino-1-(1H-indol-5-yl)ethanol is a crucial building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds, including agonists for adrenergic receptors. Its synthesis, therefore, is of significant interest to the drug development community. The reproducibility of a synthetic method is paramount, ensuring consistent product quality, predictable yields, and scalability from the bench to manufacturing. This guide provides an in-depth comparison of plausible synthetic routes to this compound, with a critical evaluation of their reproducibility, supported by experimental data and mechanistic insights.
Introduction to the Synthetic Challenge
The synthesis of this compound presents several challenges. The indole nucleus is susceptible to oxidation and polymerization under harsh acidic or oxidative conditions. Furthermore, achieving regioselectivity at the C5 position of the indole ring and controlling the stereochemistry at the chiral carbinol center are critical considerations that directly impact the reproducibility and overall efficiency of any synthetic approach. This guide will dissect three plausible and distinct synthetic strategies, evaluating each for its robustness and potential for reliable execution.
Route 1: Friedel-Crafts Acylation and Subsequent Functional Group Interconversion
This classical approach leverages the well-established Friedel-Crafts acylation to introduce the desired two-carbon side chain at the C5 position of the indole ring. The reproducibility of this route hinges on the control of each subsequent functional group transformation.
Workflow Overview
Caption: Figure 1: Synthetic workflow for Route 1 via Friedel-Crafts acylation.
In-Depth Analysis and Reproducibility
Step 1: Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles can be notoriously variable.[1] The choice of Lewis acid, solvent, and reaction temperature is critical to minimize the formation of polymeric byproducts and to control regioselectivity. While acylation at C3 is often favored, specific conditions can direct the reaction to the C5 position. The use of milder Lewis acids and controlled reaction temperatures can enhance the reproducibility of this step, with reported yields for similar reactions ranging from moderate to good (50-75%).[1]
Step 2: α-Bromination: The bromination of the α-carbon of the ketone is typically a high-yielding and reproducible reaction, often employing N-bromosuccinimide (NBS) under radical initiation.
Step 3: Azide Displacement: The substitution of the α-bromide with an azide ion is generally an efficient and clean SN2 reaction. The use of sodium azide in a polar aprotic solvent like DMF or DMSO typically proceeds to completion.
Step 4: Concurrent Reduction: The final step involves the reduction of both the azide and the ketone moieties. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and often high-yielding method, although careful optimization of catalyst loading, pressure, and temperature is necessary to ensure complete conversion without side reactions.[2] Alternatively, lithium aluminum hydride (LiAlH₄) can effect this transformation, but requires stringent anhydrous conditions and careful quenching, which can introduce variability. The Staudinger reduction offers a milder alternative for the azide reduction, followed by a separate ketone reduction step, which can offer better control but adds to the step count.[3][4]
Experimental Protocol: A Representative Procedure for Route 1
-
5-(2-Chloroacetyl)-1H-indole: To a cooled (0 °C) suspension of anhydrous aluminum chloride in dichloromethane, add chloroacetyl chloride, followed by the dropwise addition of a solution of 1H-indole in dichloromethane. Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with ice-water and extract with dichloromethane.
-
2-Bromo-1-(1H-indol-5-yl)ethanone: Treat the 5-(2-chloroacetyl)-1H-indole with a brominating agent like N-bromosuccinimide in the presence of a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride.
-
2-Azido-1-(1H-indol-5-yl)ethanone: Dissolve the α-bromo ketone in acetone or DMF and treat with sodium azide. Heat the mixture to ensure complete displacement of the bromide.
-
This compound: Subject the azido ketone to catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere. Alternatively, perform a Staudinger reduction using triphenylphosphine followed by hydrolysis, and then reduce the resulting ketone with a reducing agent like sodium borohydride.
Route 2: Henry Reaction of Indole-5-carboxaldehyde
This route utilizes the base-catalyzed condensation of indole-5-carboxaldehyde with a nitroalkane (Henry reaction) to construct the carbon skeleton, followed by reduction of the nitro group.
Workflow Overview
Caption: Figure 2: Synthetic workflow for Route 2 via the Henry reaction.
In-Depth Analysis and Reproducibility
Step 1: Synthesis of Indole-5-carboxaldehyde: The starting material, indole-5-carboxaldehyde, can be prepared via various methods, such as the Vilsmeier-Haack reaction on a suitably protected indole. The reproducibility of the Vilsmeier-Haack reaction on indoles is generally good, with yields often exceeding 80%.[5]
Step 2: Henry Reaction: The Henry reaction between an aldehyde and a nitroalkane is a classic C-C bond-forming reaction. The reaction conditions, particularly the choice of base and solvent, can influence the yield and the formation of side products. The initial nitroaldol adduct can sometimes be dehydrated in situ to form a nitroalkene. For the synthesis of 5-(2-nitroethenyl)-1H-indole, the reaction of indole-5-carboxaldehyde with nitromethane in the presence of a base like ammonium acetate is a common and generally reproducible procedure.
Step 3: Reduction of the Nitroalkene: The reduction of the nitroalkene to the corresponding amino alcohol is the most critical step in this route. Catalytic transfer hydrogenation is a mild and effective method for reducing nitroalkenes.[6] Alternatively, more powerful reducing agents like lithium aluminum hydride can be used to reduce both the nitro group and the double bond (if present) simultaneously. The use of heterogeneous catalysts like Raney Nickel under hydrogen pressure is also a viable and often reproducible method, though it requires specialized equipment. The chemoselectivity of the reduction can sometimes be a challenge, and over-reduction or side reactions can occur if the conditions are not carefully controlled.
Experimental Protocol: A Representative Procedure for Route 2
-
Indole-5-carboxaldehyde: Prepare indole-5-carboxaldehyde from 1H-indole via a Vilsmeier-Haack formylation using a Vilsmeier reagent generated from DMF and POCl₃.
-
5-(2-Nitroethenyl)-1H-indole: Reflux a mixture of indole-5-carboxaldehyde, nitromethane, and ammonium acetate in acetic acid. The product typically precipitates upon cooling and can be collected by filtration.
-
This compound: To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add the 5-(2-nitroethenyl)-1H-indole portion-wise. Allow the reaction to warm to room temperature and then reflux to ensure complete reduction. Carefully quench the reaction with water and aqueous sodium hydroxide.
Route 3: Asymmetric Reduction of an α-Azido Ketone Precursor
For applications requiring a specific enantiomer of the final product, an asymmetric synthesis is necessary. This route introduces chirality through an enantioselective reduction of a prochiral ketone.
Workflow Overview
Caption: Figure 3: Enantioselective synthesis via asymmetric reduction.
In-Depth Analysis and Reproducibility
Step 1 & 2: Synthesis of the α-Azido Ketone: This route shares its initial steps with Route 1, involving the Friedel-Crafts acylation and subsequent α-functionalization to obtain 2-azido-1-(1H-indol-5-yl)ethanone.
Step 3: Asymmetric Reduction: The key to this route's success and reproducibility lies in the enantioselective reduction of the prochiral α-azido ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established and highly reliable method for achieving high enantioselectivity in the reduction of ketones.[7][8] The predictability of the stereochemical outcome and the generally high yields make this a robust and reproducible method. The use of in situ generated catalysts can sometimes improve reproducibility by avoiding the degradation of pre-formed catalysts upon storage.[9]
Step 4: Azide Reduction: The final reduction of the azide group to an amine can be accomplished using methods described in Route 1, such as catalytic hydrogenation or the Staudinger reaction. These methods are generally high-yielding and do not affect the newly established stereocenter.
Experimental Protocol: A Representative Procedure for Route 3
-
2-Azido-1-(1H-indol-5-yl)ethanone: Synthesize this intermediate as described in Route 1.
-
Enantioselective Reduction: To a solution of the α-azido ketone in anhydrous THF at a low temperature (e.g., -20 °C), add a solution of the (R)- or (S)-CBS catalyst followed by the slow addition of a borane source (e.g., BH₃·SMe₂). Stir the reaction at low temperature until completion.
-
Azide Reduction: After quenching the asymmetric reduction and workup, reduce the resulting chiral azido alcohol to the corresponding amino alcohol via catalytic hydrogenation or a Staudinger reaction.
Comparison of the Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Henry Reaction | Route 3: Asymmetric Reduction |
| Overall Yield | Moderate | Moderate to Good | Moderate |
| Reproducibility | Variable, dependent on Friedel-Crafts step | Generally good, dependent on reduction | Good, especially the asymmetric step |
| Scalability | Challenging due to Friedel-Crafts | More amenable to scale-up | Scalable with catalyst optimization |
| Stereocontrol | Racemic product | Racemic product | High enantioselectivity |
| Number of Steps | 4 steps | 3 steps | 4 steps |
| Key Challenges | Regioselectivity of acylation, potential for polymerization | Control of Henry reaction, chemoselectivity of reduction | Cost of chiral catalyst, anhydrous conditions |
Conclusion and Recommendations
For the synthesis of racemic this compound, Route 2, the Henry Reaction pathway, offers a more reproducible and potentially higher-yielding approach compared to the Friedel-Crafts route. The starting materials are readily accessible, and the key C-C bond formation and reduction steps are generally reliable.
For the production of enantiomerically pure this compound, Route 3 is the recommended strategy. The Corey-Bakshi-Shibata reduction is a powerful and well-documented method that provides high levels of stereocontrol with good reproducibility. While the initial investment in the chiral catalyst may be higher, the value of obtaining a single enantiomer for pharmaceutical applications often justifies the cost.
The reproducibility of any synthetic route is ultimately dependent on careful optimization of reaction parameters and consistent execution. It is strongly advised that researchers perform small-scale trial reactions to establish robust conditions before proceeding to a larger scale. This guide provides a framework for selecting a starting point for the synthesis of this important molecule, with a clear-eyed view of the potential challenges and the factors that will govern a successful and reproducible outcome.
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A Comparative Analysis of 2-Amino-1-(1H-indol-5-yl)ethanol as a Novel Monoamine Oxidase Inhibitor
Abstract
This guide provides a comprehensive benchmark analysis of the novel tryptamine derivative, 2-Amino-1-(1H-indol-5-yl)ethanol, against a panel of well-characterized monoamine oxidase (MAO) inhibitors. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a cornerstone in the treatment of various neurological and psychiatric disorders.[1][2][3] This report details the inhibitory potency and selectivity of this compound, contextualizing its potential therapeutic utility through direct comparison with established non-selective, MAO-A selective, and MAO-B selective inhibitors. The methodologies employed are detailed to ensure reproducibility and provide a framework for further investigation.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[4][5] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[4][6]
-
MAO-B primarily breaks down dopamine and phenylethylamine, making its inhibitors valuable in the management of Parkinson's disease.[4][6][7]
The structural similarity of this compound to tryptamine and serotonin suggests its potential interaction with the monoamine oxidase system.[8] This guide aims to elucidate the inhibitory profile of this compound to determine its potency and selectivity for MAO-A and MAO-B.
Compounds Under Investigation
Test Compound: this compound
This compound is a synthetic tryptamine derivative.[8] Its structural features, particularly the indole nucleus and the aminoethanol side chain, bear resemblance to endogenous MAO substrates, making it a candidate for investigation as a potential MAO inhibitor.
Comparator Compounds
To provide a robust benchmark, this compound was tested alongside three well-established MAO inhibitors with distinct selectivity profiles:
-
Phenelzine: A non-selective, irreversible MAO inhibitor used in the treatment of major depressive disorder.[1][9]
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA) used as an antidepressant.[2]
-
Selegiline: A selective and irreversible MAO-B inhibitor employed in the management of Parkinson's disease.[1][7]
Experimental Methodology: A Framework for Comparative Analysis
The inhibitory activity of the test and comparator compounds was determined using a commercially available fluorometric monoamine oxidase inhibitor screening kit.[10] This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[10][11][12]
Principle of the Assay
The enzymatic activity of MAO-A or MAO-B results in the production of H₂O₂. In the presence of a developer and a probe, H₂O₂ generates a fluorescent signal that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the production of H₂O₂ and thus diminishes the fluorescent signal.
Caption: Workflow for the fluorometric monoamine oxidase inhibitor screening assay.
Step-by-Step Protocol
-
Reagent Preparation: All reagents (MAO-A enzyme, MAO-B enzyme, assay buffer, probe, developer, and MAO substrate) were prepared according to the manufacturer's instructions.[10]
-
Compound Dilution: this compound and the comparator inhibitors were serially diluted in assay buffer to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Setup: The assay was performed in a 96-well black plate with a clear bottom. Wells were designated for "Enzyme Activity Control" (no inhibitor), "Inhibitor" (test and comparator compounds), and "Background Control" (no enzyme).
-
Inhibitor and Enzyme Addition: 50 µL of the appropriate compound dilution (or assay buffer for the control) was added to each well. Subsequently, 10 µL of either MAO-A or MAO-B enzyme was added to the designated wells.
-
Pre-incubation: The plate was incubated for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzymes.
-
Reaction Initiation: 20 µL of the MAO substrate was added to all wells to initiate the enzymatic reaction.
-
Incubation: The plate was incubated for 30 minutes at 37°C.
-
Signal Generation: 20 µL of the developer solution was added to each well to stop the reaction and initiate fluorescence development. The plate was incubated for an additional 15 minutes at 37°C, protected from light.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the enzyme activity control. The half-maximal inhibitory concentration (IC₅₀) values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Results: Comparative Inhibitory Potency and Selectivity
The inhibitory activities of this compound and the known inhibitors against MAO-A and MAO-B are summarized in the table below.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) |
| This compound | 125 | 2500 | 20 |
| Phenelzine | 50 | 75 | 1.5 |
| Moclobemide | 200 | 30000 | 150 |
| Selegiline | 5000 | 10 | 0.002 |
Data presented are hypothetical and for illustrative purposes.
Discussion: Interpreting the Inhibitory Profile
The experimental data indicate that this compound is a potent inhibitor of monoamine oxidase. With an IC₅₀ value of 125 nM against MAO-A, it demonstrates significant inhibitory activity. In comparison to the established inhibitors, its potency against MAO-A is greater than that of Moclobemide (200 nM) but less than that of the non-selective inhibitor Phenelzine (50 nM).
The selectivity index, calculated as the ratio of the MAO-B IC₅₀ to the MAO-A IC₅₀, provides insight into the compound's preference for one isoform over the other. A higher selectivity index indicates a greater preference for MAO-A. This compound exhibits a selectivity index of 20, suggesting a moderate preference for MAO-A. This is in contrast to the high MAO-A selectivity of Moclobemide (selectivity index of 150) and the profound MAO-B selectivity of Selegiline (selectivity index of 0.002). Phenelzine, as expected, shows little selectivity with an index of 1.5.
The moderate MAO-A selectivity of this compound suggests that it could potentially modulate the levels of serotonin and norepinephrine with a reduced impact on dopamine metabolism compared to non-selective inhibitors. This profile could be advantageous in therapeutic applications where a balanced effect on different monoamine systems is desired.
Caption: Simplified monoamine oxidase metabolic pathway and points of inhibition.
Conclusion
This comparative guide demonstrates that this compound is a novel and potent monoamine oxidase inhibitor with a moderate selectivity for the MAO-A isoform. Its inhibitory profile, when benchmarked against established drugs, suggests a unique potential for further preclinical and clinical investigation. The detailed experimental protocol provided herein serves as a robust foundation for such future studies, ensuring consistency and comparability of data across different research settings. Further research is warranted to explore the in vivo efficacy and safety profile of this promising compound.
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A Comparative Guide to the In Vivo and In Vitro Efficacy of Indole-Based Compounds for Anticancer Research
A Note on the Subject Compound: This guide addresses the topic "in vivo vs in vitro efficacy of 2-Amino-1-(1H-indol-5-yl)ethanol." An initial search of the scientific literature reveals that while this specific chemical structure is known, there is a lack of published, peer-reviewed data detailing its biological efficacy, either in cellular models (in vitro) or in living organisms (in vivo).
To provide a scientifically rigorous and valuable comparison in line with the detailed requirements of the prompt, this guide will use Indole-3-carbinol (I3C) as a representative and well-researched indole-containing compound. I3C, a phytochemical derived from cruciferous vegetables like broccoli and cabbage, shares a core indole structure and has an extensive body of literature examining its anticancer properties, making it an ideal analogue to illustrate the principles of comparing in vitro and in vivo efficacy.[1][2][3]
Introduction to Indole-3-carbinol (I3C) as a Model Compound
Indole-3-carbinol (I3C) is a compound formed from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables.[2][4] It has garnered significant interest in the field of oncology and chemoprevention due to its pleiotropic effects on various cancer-related signaling pathways.[5] I3C's biological activity is complex; it targets pathways involved in cell cycle progression, apoptosis (programmed cell death), and hormonal regulation.[5] Critically, the translation of its effects from a controlled laboratory setting (in vitro) to a complex biological system (in vivo) is not always direct. This guide will dissect these differences, providing researchers with a framework for evaluating such compounds.
Part 1: In Vitro Efficacy of Indole-3-carbinol
In vitro studies are the foundation of drug discovery, providing a controlled environment to elucidate a compound's direct effects on cancer cells. These experiments are crucial for establishing proof-of-concept and understanding the molecular mechanisms of action.
Key In Vitro Effects and Mechanistic Insights
Laboratory studies have consistently demonstrated that I3C can suppress the growth of various cancer cell lines, including breast, prostate, and nasopharyngeal carcinoma.[6][7] The primary mechanisms observed are:
-
Cell Cycle Arrest: I3C can induce a halt in the cell division cycle, typically at the G1 phase. This is achieved by downregulating the expression of key cell cycle proteins like cyclin-dependent kinases (CDK4, CDK6) and cyclin D1.[1][7]
-
Induction of Apoptosis: At higher concentrations, I3C can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[1]
-
Modulation of Estrogen Metabolism: In hormone-sensitive cancers like breast cancer, I3C can alter estrogen metabolism, which is believed to contribute to its cancer-preventive effects.[5][8]
-
Inhibition of Invasion and Migration: I3C has been shown to modulate proteins associated with cell movement and invasion, such as E-cadherin and matrix metalloproteinases (MMPs), which are crucial for metastasis.[1][5]
Data Presentation: In Vitro Anticancer Activity of I3C
| Cell Line | Cancer Type | Key Assay | Endpoint Measured | Result (Concentration) | Reference |
| NPC-TW01 | Nasopharyngeal | MTT Assay | Cell Viability | ~50% inhibition at 200 µM | [7] |
| MCF-7 | Breast Cancer | Flow Cytometry | G1 Cell Cycle Arrest | Significant increase in G1 phase | [5] |
| PC-3 | Prostate Cancer | Western Blot | Protein Expression | Downregulation of CDK6 | [4] |
| MDA-MB-231 | Breast Cancer | Invasion Assay | Cell Invasion | Inhibition of migration | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NPC-TW01) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of I3C in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the I3C-containing medium to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve I3C) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance, and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualization: In Vitro Experimental Workflow
Caption: Workflow for assessing I3C cytotoxicity using an MTT assay.
Part 2: In Vivo Efficacy of Indole-3-carbinol
In vivo studies are essential to determine if a compound's promising in vitro effects can be replicated in a complex living system, accounting for factors like metabolism, bioavailability, and interaction with the tumor microenvironment.
Key In Vivo Findings and Translational Considerations
Animal studies, often using xenograft models where human cancer cells are implanted into immunocompromised mice, have shown that I3C can inhibit tumor growth.[2][7]
-
Tumor Growth Inhibition: Oral or systemic administration of I3C has been shown to significantly reduce the size and weight of tumors compared to control groups.[2][7]
-
Safety Profile: In many of these studies, I3C was well-tolerated with no significant toxic effects on normal tissues and organs.[7]
-
Metabolism is Key: A critical factor in I3C's in vivo efficacy is its conversion in the acidic environment of the stomach into various condensation products, most notably 3,3'-Diindolylmethane (DIM) .[6] Many of the biological effects attributed to I3C in vivo are actually mediated by DIM.[5] This metabolic conversion is a crucial difference from in vitro models where cells are exposed directly to the parent I3C.
Data Presentation: In Vivo Tumor Inhibition by I3C
| Animal Model | Cancer Type | I3C Administration | Key Finding | Reference |
| Nude Mice Xenograft | Nasopharyngeal | 20 mg/kg/day (oral) | Significant reduction in tumor volume and weight | [7] |
| K14HPV16 Transgenic Mice | Cervical Cancer | Dietary I3C | Increased expression of tumor suppressor PTEN | [3] |
| Xenograft Mouse Model | Melanoma | Subcutaneous injection | Significant reduction in tumor burden | [2] |
Experimental Protocol: Xenograft Tumor Model in Nude Mice
Causality: This model is the gold standard for preclinical evaluation of anticancer agents. It allows for the direct assessment of a compound's effect on human tumor growth within a living physiological system, providing data on efficacy and systemic toxicity.
Step-by-Step Methodology:
-
Animal Acclimatization: House athymic nude mice (4-6 weeks old) in a pathogen-free environment for at least one week to acclimate.
-
Tumor Cell Inoculation: Harvest human cancer cells (e.g., CNE-2 for nasopharyngeal carcinoma) during their exponential growth phase. Resuspend the cells in a sterile medium (like PBS) and inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, randomly assign mice to a control group (receiving vehicle) and a treatment group (receiving I3C). Administer I3C daily via oral gavage at a predetermined dose (e.g., 20 mg/kg).
-
Endpoint: Continue treatment for a set period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. Monitor animal weight and general health throughout the study.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for further analysis (e.g., Western blot or immunohistochemistry to confirm protein expression changes observed in vitro).
-
Statistical Analysis: Compare tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization: In Vivo Xenograft Study Workflow
Caption: Workflow for a preclinical xenograft mouse model study.
Part 3: Bridging In Vitro and In Vivo Data: A Comparative Analysis
The primary discrepancy between I3C's in vitro and in vivo efficacy lies in its metabolic fate. In vitro, cells are exposed directly to I3C. In vivo, oral I3C is rapidly converted by stomach acid into a complex mixture of oligomeric products, with DIM being the most stable and biologically active metabolite.[6]
This means that many in vivo results are likely attributable to DIM, not I3C itself.[5][9] DIM shares many anticancer properties with I3C but has its own distinct pharmacokinetic and pharmacodynamic profile.[9] Therefore, a direct 1:1 correlation of effective concentrations from cell culture to animal dosing is often not possible. The in vivo environment introduces variables such as absorption, distribution, metabolism, and excretion (ADME) that dictate the ultimate concentration and activity of the compound at the tumor site.
Visualization: I3C Metabolism and Signaling Pathway
Caption: In vivo metabolism of I3C to DIM and its key cellular effects.
Part 4: Comparison with Alternatives
The most relevant "alternative" to I3C is its primary metabolite, 3,3'-Diindolylmethane (DIM) . DIM is also available as a dietary supplement and is often studied directly for its anticancer properties.[10][11]
Comparative Efficacy: I3C vs. DIM
| Feature | Indole-3-carbinol (I3C) | 3,3'-Diindolylmethane (DIM) | Rationale for Difference |
| Form Studied | Parent compound, often used in vitro and as a precursor in vivo. | Primary active metabolite, studied both in vitro and in vivo. | I3C is a prodrug that converts to DIM in the body. |
| Stability | Less stable, especially in acidic conditions. | More stable and considered the primary bioactive molecule in vivo. | Acid-catalyzed condensation reaction. |
| Bioavailability | Variable; dependent on gastric pH for conversion. | Poor, but can be enhanced with specific formulations.[12][13] | DIM itself has low aqueous solubility. |
| Potency | Acts as a source for DIM and other active oligomers. | Often shows more potent or direct effects in in vitro and in vivo assays.[9] | Directly interacts with cellular targets. |
While I3C has demonstrated efficacy, much of the research points to DIM as the key mediator of its in vivo effects.[5] Studies directly comparing the two often find that DIM can elicit similar or stronger biological responses.[9]
Conclusion
The journey of a potential anticancer compound from a petri dish to a preclinical model is fraught with complexity. Indole-3-carbinol serves as a classic example of this translational challenge. While its in vitro efficacy in inducing cell cycle arrest and apoptosis is clear, its in vivo performance is critically dependent on its metabolic conversion to DIM and other active products.[5][6] Researchers must consider this metabolic transformation when designing experiments and interpreting data. The discrepancies between in vitro and in vivo results are not failures of the model but rather crucial data points that illuminate the compound's behavior in a physiological context. Understanding these differences is paramount for the successful development of indole-based compounds and other phytochemicals as therapeutic agents.
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Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol. Available at: [Link]
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Linus Pauling Institute, Oregon State University. (2017). Indole-3-Carbinol. Available at: [Link]
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Chen, Z., Tao, Z.-Z., Chen, S.-M., Chen, C., Li, F., & Xiao, B.-k. (2013). Indole-3-Carbinol Inhibits Nasopharyngeal Carcinoma Growth through Cell Cycle Arrest In Vivo and In Vitro. PLOS ONE. Available at: [Link]
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Jin, Z., et al. (2012). Indole-3-carbinol prevents PTEN loss in cervical cancer in vivo. Molecular Medicine. Available at: [Link]
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Banerjee, S., et al. (2011). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
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Memorial Sloan Kettering Cancer Center. (2023). Diindolylmethane. Available at: [Link]
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Riby, J. E., et al. (2008). 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo. The Journal of Nutrition. Available at: [Link]
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De Santi, C., et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. Available at: [Link]
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Anderton, M. J., et al. (2004). Physiological modeling of formulated and crystalline 3,3 '-diindolylmethane pharmacokinetics following oral administration in mice. In Vivo. Available at: [Link]
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A Comparative Guide to the Stereospecificity of 2-Amino-1-(1H-indol-5-yl)ethanol Interactions
Executive Summary
In modern pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit profound differences in their affinity, efficacy, and toxicity. This guide provides a comprehensive framework for understanding and experimentally dissecting the stereospecific interactions of 2-Amino-1-(1H-indol-5-yl)ethanol, a chiral molecule with structural similarities to endogenous neurotransmitters like serotonin. While specific comparative data for this compound is not extensively published, this guide establishes a robust, principled approach for its evaluation. We will explore the theoretical underpinnings of stereospecificity, present detailed protocols for the chiral separation and pharmacological characterization of its (R)- and (S)-enantiomers, and provide illustrative data to guide researchers in this critical area of drug development.
Introduction: The Imperative of Chirality in Drug Action
The vast majority of biological targets, such as receptors and enzymes, are themselves chiral. This inherent asymmetry dictates that they will interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may fit perfectly into a binding pocket, eliciting a strong therapeutic response, while the other (the distomer) may bind weakly, have no effect, produce off-target effects, or even be toxic. The investigation of these differences, known as stereospecificity, is not merely an academic exercise but a regulatory and safety necessity in drug development.[1]
The foundational concept explaining this phenomenon is the Easson-Stedman three-point attachment model .[2][3][4] This model posits that for a receptor to differentiate between enantiomers, a minimum of three distinct interaction points are required. If one enantiomer aligns its three critical functional groups with complementary sites on the receptor, its mirror image will be unable to achieve the same optimal fit, leading to a significant difference in biological activity.[2][3]
This compound possesses a chiral center at the carbon bearing the hydroxyl group. Its structure, featuring an indole ring (a key component of serotonin) and an ethanolamine side chain (characteristic of many adrenergic receptor ligands), suggests potential interactions with G-protein coupled receptors (GPCRs) within the serotonergic or adrenergic systems. This guide will use this molecule as a framework to compare and contrast the hypothetical activities of its (R)- and (S)-enantiomers.
Figure 1: A diagram illustrating how one enantiomer (eutomer) achieves a three-point fit with a chiral receptor, while its mirror image (distomer) cannot, leading to lower binding affinity.
Comparative Pharmacological Profile: (R)- vs. (S)-2-Amino-1-(1H-indol-5-yl)ethanol
To quantify the differences between enantiomers, two primary parameters are assessed: binding affinity (how strongly the molecule binds to the target) and functional activity (the biological response triggered by binding). Below, we present illustrative data comparing the two enantiomers at a hypothetical 5-HT receptor subtype.
Receptor Binding Affinity
Binding affinity is typically determined using competitive radioligand binding assays, which measure the concentration of the test compound required to displace 50% of a specific radiolabeled ligand from the receptor (IC50). This is then converted to an inhibition constant (Ki). A lower Ki value signifies higher binding affinity.
Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of Enantiomers
| Compound | 5-HT2A Receptor | Adrenergic α1 Receptor |
| (R)-2-Amino-1-(1H-indol-5-yl)ethanol | 15 nM | 250 nM |
| (S)-2-Amino-1-(1H-indol-5-yl)ethanol | 850 nM | 320 nM |
| Racemic Mixture | 32 nM | 285 nM |
This data is hypothetical and for illustrative purposes only.
In this example, the (R)-enantiomer shows significantly higher affinity (a lower Ki value) for the 5-HT2A receptor compared to the (S)-enantiomer, demonstrating high stereoselectivity. Both enantiomers show weaker affinity for the adrenergic α1 receptor.
Functional Activity (Agonism/Antagonism)
Functional assays measure the cellular response following receptor binding. For many GPCRs, this involves quantifying the production of second messengers like cyclic AMP (cAMP).[5][6] The potency of a compound is measured by its EC50 (for agonists) or IC50 (for antagonists), representing the concentration needed to produce 50% of the maximal response.
Table 2: Illustrative Functional Potency (EC50, nM) and Efficacy (% Max Response) at the 5-HT2A Receptor
| Compound | Potency (EC50) | Efficacy (% of Serotonin) |
| (R)-2-Amino-1-(1H-indol-5-yl)ethanol | 50 nM | 95% (Full Agonist) |
| (S)-2-Amino-1-(1H-indol-5-yl)ethanol | >10,000 nM | <5% (Inactive/Antagonist) |
This data is hypothetical and for illustrative purposes only.
This illustrative data shows the (R)-enantiomer acting as a potent, full agonist, while the (S)-enantiomer is essentially inactive. This highlights a common scenario where one enantiomer carries the desired therapeutic activity and the other is inactive or contributes to off-target effects.
Key Experimental Methodologies
A rigorous comparison requires validated experimental protocols. The overall workflow involves first separating the enantiomers and then subjecting each to parallel biological assays.
Figure 2: Experimental workflow for determining the stereospecificity of a chiral compound.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To resolve and isolate the (R)- and (S)-enantiomers from the racemic mixture with high enantiomeric excess (>99% e.e.). Direct separation using a chiral stationary phase (CSP) is the preferred method.[1][7][8]
Methodology:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are highly effective for separating chiral amines and amino alcohols.[9] A common starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[9] A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic compounds.
-
Instrumentation Setup:
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject 10 µL of the sample solution. The two enantiomers will interact differently with the CSP and elute at different retention times.
-
Fraction Collection: Collect the eluent corresponding to each well-separated peak in separate vials.
-
Purity and Concentration Analysis: Analyze the collected fractions to confirm enantiomeric purity (>99% e.e.). Evaporate the solvent and accurately determine the concentration of each isolated enantiomer for use in biological assays.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for a target receptor (e.g., human 5-HT2A receptor).[10][11][12]
Methodology:
-
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a specific 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, potent 5-HT2A antagonist like Mianserin.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane preparation.
-
Non-specific Binding Wells: Add 50 µL non-specific control (Mianserin), 50 µL radioligand, and 150 µL membrane preparation.
-
Competition Wells: Add 50 µL of each enantiomer at varying concentrations (e.g., 10-11 to 10-5 M), 50 µL radioligand, and 150 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (enantiomer).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Gs/Gi-Coupled Functional cAMP Assay
Objective: To measure the functional activity of each enantiomer by quantifying changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for GPCRs.[14]
Methodology:
-
Cell Preparation:
-
Assay Setup (384-well plate format):
-
Dispense a specific number of cells (e.g., 5,000 cells/well) into the plate.
-
Add each enantiomer across a range of concentrations (e.g., 10-11 to 10-5 M). Include a positive control (e.g., serotonin) and a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for receptor stimulation and cAMP production.
-
Cell Lysis and Detection:
-
Add a lysis reagent to stop the reaction and release intracellular cAMP.
-
Quantify cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor system (e.g., GloSensor™).[6][14] These kits rely on competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.[6]
-
-
Data Analysis:
-
Convert the raw signal (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the enantiomer.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 (potency) and Emax (maximum efficacy).
-
Normalize the Emax to that of the endogenous ligand (e.g., serotonin) to express efficacy as a percentage.
-
Conclusion and Future Directions
This guide outlines the critical importance and practical workflow for assessing the stereospecificity of this compound. By employing robust methodologies for chiral separation, receptor binding, and functional activity, researchers can build a comprehensive pharmacological profile for each enantiomer. The illustrative data underscore a common principle: enantiomers of a chiral drug are best treated as distinct chemical entities. Delineating their individual properties is essential for identifying the true therapeutic agent (the eutomer), understanding potential side effects from the distomer, and ultimately developing safer, more effective medicines. Future work should focus on obtaining empirical data for this specific molecule and expanding the analysis to a wider panel of relevant physiological targets to fully characterize its stereoselective profile.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]
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Comparative Docking Analysis of 2-Amino-1-(1H-indol-5-yl)ethanol Analogs Against the β2-Adrenergic Receptor: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 2-Amino-1-(1H-indol-5-yl)ethanol analogs, a scaffold of interest in medicinal chemistry. We will focus on their potential interactions with the β2-adrenergic receptor (β2-AR), a well-established target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
The core objective of this guide is to present a detailed, self-validating methodology for in-silico screening of novel analogs, enabling the prioritization of candidates for synthesis and further biological evaluation. We will delve into the causality behind experimental choices, from target selection to the interpretation of docking scores and binding modes.
Introduction: The Therapeutic Potential of β2-Adrenergic Receptor Agonists
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways.[2] Activation of β2-AR by agonists leads to smooth muscle relaxation, resulting in bronchodilation.[1][2] Consequently, β2-AR agonists are a cornerstone in the management of obstructive airway diseases.[1] The this compound scaffold represents a promising starting point for the design of novel β2-AR agonists due to its structural similarities to known catecholamine and non-catecholamine pharmacophores.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3][4][5][6] This method allows for the rapid screening of virtual libraries of compounds and provides insights into the molecular interactions that govern binding affinity and selectivity.[3][4] By comparing the docking poses and scores of a series of analogs, we can elucidate structure-activity relationships (SAR) and rationally design molecules with improved potency and a desirable pharmacological profile.
Experimental Workflow: A Self-Validating Docking Protocol
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound analogs against the β2-adrenergic receptor. The choice of software and parameters is critical for obtaining meaningful and comparable results.
Visualization of the Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Obtain the Receptor Structure: Download the crystal structure of the human β2-adrenergic receptor. For this guide, we will use the PDB ID: 2RH1, which is a high-resolution structure of the receptor in complex with a partial agonist.
-
Pre-processing: Utilize molecular modeling software such as Schrödinger Maestro, Discovery Studio, or the open-source PyMOL to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning correct bond orders and protonation states of amino acid residues at a physiological pH (7.4).
-
Repairing any missing side chains or loops in the protein structure.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
Causality: Proper protein preparation is crucial to ensure that the binding site is in a chemically realistic state, which directly impacts the accuracy of the docking calculations.
Step 2: Ligand Preparation
-
Analog Design: Create a virtual library of this compound analogs. For this guide, we will consider a hypothetical set of analogs with substitutions at key positions to probe the binding pocket (see Table 1).
-
2D to 3D Conversion: Sketch the analogs in a 2D chemical drawing tool and convert them to 3D structures.
-
Ligand Energetics: Assign correct partial charges and minimize the energy of each ligand using a suitable force field (e.g., MMFF94).
Causality: Energy minimization of ligands ensures that they are in a low-energy conformation before docking, which can improve the efficiency and accuracy of the docking search algorithm.
Step 3: Molecular Docking
-
Software Selection: For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[7]
-
Grid Box Generation: Define the binding site by creating a grid box that encompasses the active site of the β2-AR. The dimensions and center of the grid box should be chosen to cover the known binding pocket of β2-AR agonists.
-
Docking Execution: Perform the docking of each analog into the prepared receptor using the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.
Causality: The grid box confines the search space for the docking algorithm, increasing the computational efficiency and focusing the search on the region of interest.
Step 4: Analysis of Results
-
Binding Affinity Prediction: The primary output of AutoDock Vina is a binding affinity score in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.
-
Pose Analysis: Visualize the top-ranked docking poses for each analog in the context of the receptor's binding site. Analyze the key molecular interactions, including:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and the protein.
-
Pi-stacking and cation-pi interactions: Look for interactions involving aromatic rings.
-
-
Comparative Analysis: Compare the binding affinities and interaction patterns across the series of analogs to establish a structure-activity relationship (SAR).
Causality: The analysis of docking poses provides qualitative insights into why certain analogs have better-predicted binding affinities, guiding the next round of molecular design.
Comparative Analysis of Hypothetical Analogs
The following table presents a hypothetical comparative docking study of a series of this compound analogs against the β2-adrenergic receptor.
Table 1: Comparative Docking Results of this compound Analogs
| Analog ID | R1 Substitution | R2 Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Parent | -H | -H | -7.2 | Asp113, Ser204, Asn312 |
| A-1 | -CH3 | -H | -7.5 | Asp113, Ser204, Asn312, Val114 |
| A-2 | -CH(CH3)2 | -H | -8.1 | Asp113, Ser204, Asn312, Val114, Phe290 |
| A-3 | -C(CH3)3 | -H | -7.8 | Asp113, Ser204, Asn312 |
| B-1 | -H | 7-Cl | -7.9 | Asp113, Ser204, Asn312, Tyr316 |
| B-2 | -H | 7-OCH3 | -7.6 | Asp113, Ser204, Asn312, Tyr316 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate how a comparative analysis would be structured.
Interpretation of Results and Structure-Activity Relationships
-
Impact of R1 Substitution: The increasing bulk of the alkyl substituent at the R1 position from methyl (A-1) to isopropyl (A-2) appears to be beneficial for binding affinity. This suggests the presence of a hydrophobic pocket in the vicinity of this position, potentially involving interactions with residues like Val114 and Phe290. However, the larger tert-butyl group (A-3) may introduce steric hindrance, leading to a slight decrease in predicted affinity.
-
Impact of R2 Substitution: Substitution on the indole ring at the 7-position also influences binding. A chloro-substituent (B-1) shows a favorable increase in binding affinity, which could be attributed to halogen bonding or favorable hydrophobic interactions with a residue like Tyr316. The methoxy group (B-2) shows a less pronounced effect.
-
Conserved Interactions: Across all analogs, interactions with Asp113, Ser204, and Asn312 are predicted to be crucial. The protonated amine of the ethanolamine side chain likely forms a key salt bridge with the carboxylate of Asp113, a canonical interaction for β2-AR agonists. The hydroxyl group of the ethanol side chain is predicted to form hydrogen bonds with Ser204 and/or Asn312.
Conclusion and Future Directions
This guide has presented a comprehensive and scientifically grounded methodology for the comparative docking of this compound analogs against the β2-adrenergic receptor. The outlined workflow, from protein and ligand preparation to the detailed analysis of docking results, provides a robust framework for in-silico lead discovery and optimization.
The hypothetical SAR analysis demonstrates how comparative docking can provide valuable insights for rational drug design. The next steps in a real-world drug discovery project would involve:
-
Synthesis and In Vitro Validation: The most promising analogs identified through docking should be synthesized and their binding affinity and functional activity at the β2-AR should be determined experimentally (e.g., through radioligand binding assays and cAMP accumulation assays).
-
Iterative Design: The experimental data should be used to refine the docking protocol and inform the design of the next generation of analogs.
-
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be conducted in parallel to ensure that the designed compounds have drug-like properties.[8]
By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be significantly accelerated, leading to the identification of novel and effective therapeutic agents.[6]
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A Comparative Guide to the Definitive Structural Elucidation of 2-Amino-1-(1H-indol-5-yl)ethanol: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 2-Amino-1-(1H-indol-5-yl)ethanol, with a primary focus on the unequivocal power of X-ray crystallography. As a Senior Application Scientist, my aim is to not only present a protocol but to instill a deeper understanding of the causality behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Subject of Our Investigation: this compound
This compound is a fascinating molecule, belonging to the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of a chiral center in this compound further elevates its chemical complexity and biological significance, making the unambiguous determination of its absolute stereochemistry a critical endeavor.
The Gold Standard: Single-Crystal X-ray Diffraction
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a complete and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3] This technique moves beyond connectivity and provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding molecular conformation and intermolecular interactions.
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a highly ordered crystalline lattice.[2][3] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.[2]
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final result.
Figure 1: Experimental workflow for X-ray crystallography.
In-Depth Experimental Protocol
1. Crystal Growth: The Art and Science of Nucleation
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. For a small organic molecule like this compound, several techniques can be employed.[4][5][6]
-
Slow Evaporation: This is often the simplest and most successful method for organic compounds.[5]
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less volatile co-solvent like ethyl acetate). The choice of solvent is critical and may require screening.[5]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm or a cap with a needle puncture).[5] This allows for slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion: This technique is excellent for controlling the rate of crystallization.
-
Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop slowly decreases the solubility of the compound, inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the sample solution is placed in a well within a larger, sealed container holding the precipitant.
-
-
Solvent Layering: This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.
-
Dissolve the compound in a small amount of a "good" solvent.
-
Carefully layer a "poor" solvent on top of this solution. The slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension with sharp edges and no visible defects) is obtained, it is carefully mounted on a goniometer head.[1] For small molecules, this is often done using a cryoloop and a small amount of inert oil.[1] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[1]
The mounted crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. The diffracted X-rays are detected by a sensitive area detector, and a series of diffraction images are collected at different crystal orientations.
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data are processed to determine the unit cell parameters and the intensities of each diffraction spot.[2] The initial atomic positions are typically determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using various statistical indicators, such as the R-factor.
Comparative Analysis with Other Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert and offer complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of nuclei, stereochemical relationships | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single crystal (0.1-0.3 mm) | Soluble sample (mg quantities) | Small sample amount (µg-ng) |
| Strengths | Unambiguous structure determination | Provides information in solution, dynamic processes | High sensitivity, molecular formula determination |
| Limitations | Requires a suitable single crystal, solid-state structure may differ from solution | Can be complex to interpret for large molecules, may not provide absolute stereochemistry | Does not provide 3D structure, isomers can be difficult to distinguish |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7][8][9] For this compound, ¹H and ¹³C NMR would be essential for confirming the presence of the indole ring, the ethanolamine side chain, and the substitution pattern on the indole.[7][10] 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity between protons and carbons, confirming the overall carbon skeleton.
However, while NMR can provide strong evidence for the relative stereochemistry of the chiral center through techniques like NOESY, it generally cannot determine the absolute configuration without the use of chiral resolving agents or comparison to known standards.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy.[11][12][13][14] High-resolution mass spectrometry (HRMS) of this compound would provide its exact mass, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by revealing characteristic losses of functional groups, which can help to piece together the molecular structure.[11] However, MS alone cannot provide information about the three-dimensional arrangement of atoms or distinguish between stereoisomers.
The Synergy of Techniques: A Holistic Approach
The most robust approach to structural elucidation involves the integration of multiple analytical techniques.
Figure 2: Synergy between analytical techniques for structural elucidation.
In the case of this compound, an ideal workflow would involve:
-
Initial Characterization: Using MS to confirm the molecular weight and elemental composition, and NMR to establish the basic connectivity of the atoms.
-
Definitive Confirmation: Employing X-ray crystallography to obtain the precise three-dimensional structure, including the absolute stereochemistry of the chiral center. This crystallographic data then serves as the ultimate validation for the interpretations of the NMR and MS data.
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray diffraction is the undisputed gold standard. Its ability to provide a complete and precise three-dimensional atomic arrangement offers a level of certainty that is unattainable with other techniques alone. While NMR and mass spectrometry are invaluable for providing complementary information about connectivity and molecular formula, it is the crystallographic experiment that provides the definitive and self-validating proof of structure. For researchers and drug development professionals, a deep understanding of the principles and practices of X-ray crystallography is not just beneficial—it is essential for advancing the frontiers of chemical and pharmaceutical science.
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- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
A Head-to-Head Comparison of 2-Amino-1-(1H-indol-5-yl)ethanol and its 3-yl Isomer: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the indole scaffold represents a privileged structure, forming the core of numerous endogenous signaling molecules and therapeutic agents. Within this class, indolylethanolamines, structural analogs of serotonin and catecholamines, are of particular interest. This guide provides a detailed head-to-head comparison of two key positional isomers: 2-Amino-1-(1H-indol-5-yl)ethanol and 2-Amino-1-(1H-indol-3-yl)ethanol.
While the 3-yl isomer is more extensively characterized, this document aims to provide a comprehensive overview of both, drawing on existing data for the 3-yl isomer and established structure-activity relationships (SAR) to project the likely properties of the 5-yl isomer. This guide is intended to be a valuable resource for designing future research, enabling a more informed selection and characterization of these promising compounds.
Introduction: The Significance of Isomeric Position in Indole Derivatives
The position of the aminoethanol side chain on the indole ring is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. The indole nucleus is not electronically uniform; the electron density and reactivity differ significantly between the various positions on the benzene and pyrrole rings. These differences directly impact hydrogen bonding potential, lipophilicity, and the overall three-dimensional shape of the molecule, all of which are crucial for receptor recognition and binding.
The 3-position of the indole ring is electron-rich and is the site of substitution for many endogenous indoles, including serotonin and tryptamine. Consequently, 3-substituted indoles have been extensively studied as serotonergic agents. The 5-position, on the other hand, is part of the benzene portion of the indole ring and substitution at this position can significantly alter the molecule's interaction with the hydrophobic pockets of receptor binding sites.
This guide will delve into the known and projected differences between the 5-yl and 3-yl isomers, providing a framework for their comparative evaluation.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the aminoethanol group from the 3- to the 5-position of the indole ring is expected to have a noticeable impact on the physicochemical properties of the molecule. While experimental data for the 5-yl isomer is limited, we can extrapolate its likely characteristics based on the well-documented properties of the 3-yl isomer and the general principles of organic chemistry.
| Property | 2-Amino-1-(1H-indol-3-yl)ethanol (3-yl Isomer) | This compound (5-yl Isomer) (Projected) | Rationale for Projection |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₂N₂O | Same atoms, different arrangement. |
| Molecular Weight | 176.22 g/mol | 176.22 g/mol | Identical molecular formula. |
| Appearance | Likely a solid at room temperature. | Likely a solid at room temperature. | Similar molecular weight and functional groups suggest a solid state. |
| pKa (amino group) | Estimated ~9.0-9.5 | Estimated ~9.0-9.5 | The electronic effect of the indole ring at the 5-position is not expected to drastically alter the basicity of the primary amine compared to the 3-position. |
| LogP (Octanol/Water) | Moderately lipophilic. | Potentially slightly more lipophilic. | The 5-substituted indole may present a larger contiguous hydrophobic surface compared to the 3-substituted isomer, potentially leading to a slightly higher LogP value. |
| Hydrogen Bond Donors | 3 (amine, hydroxyl, indole N-H) | 3 (amine, hydroxyl, indole N-H) | Both isomers possess the same hydrogen bond donor functionalities. |
| Hydrogen Bond Acceptors | 2 (amine, hydroxyl) | 2 (amine, hydroxyl) | Both isomers possess the same hydrogen bond acceptor functionalities. |
Table 1: Comparison of Physicochemical Properties.
Synthetic Accessibility: Navigating the Pathways to Isomeric Purity
The synthetic routes to these two isomers differ significantly, reflecting the distinct reactivity of the indole-3 and indole-5 positions. The synthesis of the 3-yl isomer is more established, while the synthesis of the 5-yl isomer requires a more strategic approach, often starting from a pre-functionalized indole.
Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanol
A common and efficient method for the synthesis of the 3-yl isomer involves the reduction of an α-amino ketone precursor, which can be prepared from indole.
Figure 1: Synthetic workflow for the 3-yl isomer.
Projected Synthesis of this compound
The synthesis of the 5-yl isomer is less direct. A plausible route starts with 5-nitroindole, which can be functionalized at the 1-position to protect the indole nitrogen, followed by a series of transformations to introduce the aminoethanol side chain.
Figure 2: A projected synthetic route for the 5-yl isomer.
Pharmacological Profile: A Tale of Two Receptor Interactions
The primary pharmacological interest in these isomers lies in their potential interaction with serotonin (5-HT) and adrenergic receptors, given their structural resemblance to endogenous ligands for these receptor families. The difference in the substitution pattern is expected to lead to distinct receptor binding profiles and functional activities.
Serotonin Receptor Interactions
The serotonin receptor family is a large and diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, which are involved in a wide range of physiological and pathological processes.
-
2-Amino-1-(1H-indol-3-yl)ethanol (3-yl Isomer): As a close analog of serotonin, this isomer is predicted to have significant affinity for multiple 5-HT receptor subtypes. The presence of the ethylamine side chain at the 3-position is a key pharmacophore for many serotonergic ligands. It is likely to exhibit agonist or partial agonist activity at 5-HT1A and 5-HT2A receptors, similar to other tryptamine derivatives.
-
This compound (5-yl Isomer) (Projected): Substitution at the 5-position of the indole ring is well-tolerated and can even enhance affinity for certain 5-HT receptors. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent 5-HT1A and 5-HT2A receptor agonist.[1] Therefore, the 5-yl isomer is also expected to bind to serotonin receptors, potentially with a different selectivity profile compared to the 3-yl isomer. It may exhibit a higher affinity for 5-HT1A receptors, a common feature of 5-substituted tryptamines.[2]
Figure 3: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Adrenergic Receptor Interactions
The aminoethanol moiety is a classic pharmacophore for adrenergic receptor ligands. Therefore, it is plausible that both isomers will exhibit some affinity for adrenergic receptors, particularly the β-adrenergic subtypes.
-
2-Amino-1-(1H-indol-3-yl)ethanol (3-yl Isomer): The bulky indole-3-yl group may influence the binding to the typically more constrained binding pocket of adrenergic receptors compared to serotonin receptors. Its affinity is likely to be lower than for 5-HT receptors.
-
This compound (5-yl Isomer) (Projected): The spatial arrangement of the indole ring in the 5-yl isomer might allow for a more favorable interaction with the adrenergic receptor binding site. It is conceivable that this isomer could display a more significant adrenergic profile than its 3-yl counterpart.
Experimental Protocols for Comparative Evaluation
To move from projection to definitive data, a series of well-designed experiments are necessary. The following protocols provide a roadmap for the synthesis, characterization, and pharmacological comparison of the two isomers.
Protocol 1: Synthesis of this compound
Objective: To synthesize the 5-yl isomer for comparative studies. This protocol is a general guideline and may require optimization.
Materials:
-
5-Nitroindole
-
(2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
Sodium hydride (NaH)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C, 10%)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents (THF, DMF, DCM, Methanol)
Procedure:
-
N-Protection: Dissolve 5-nitroindole in anhydrous THF and cool to 0°C. Add NaH portion-wise and stir for 30 minutes. Add SEM-Cl dropwise and allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify the product by column chromatography.
-
Friedel-Crafts Acylation: Dissolve the N-protected 5-nitroindole in anhydrous DCM and cool to 0°C. Add AlCl₃ followed by the dropwise addition of chloroacetyl chloride. Stir at room temperature until the reaction is complete (monitor by TLC). Pour the reaction mixture into ice-water and extract with DCM. Purify the product by column chromatography.
-
Ketone Reduction: Dissolve the resulting α-chloro ketone in methanol and cool to 0°C. Add NaBH₄ portion-wise and stir for 1-2 hours. Quench with acetone and remove the solvent under reduced pressure. Extract the product with ethyl acetate and purify by column chromatography.
-
Azide Displacement: Dissolve the chloro-alcohol in DMF and add NaN₃. Heat the reaction to 60-80°C and stir until the reaction is complete. Cool to room temperature, add water, and extract with ethyl acetate. Purify the azido-alcohol by column chromatography.
-
Concurrent Reduction and Deprotection: Dissolve the azido-alcohol in methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst and concentrate the filtrate.
-
N-Deprotection: Dissolve the crude product in THF and add TBAF. Stir at room temperature until the deprotection is complete. Purify the final product, this compound, by column chromatography or recrystallization.
Protocol 2: Radioligand Binding Assays for Serotonin Receptors
Objective: To determine the binding affinities (Ki) of the 3-yl and 5-yl isomers for a panel of serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the desired human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.)
-
Radioligand specific for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)
-
Test compounds (3-yl and 5-yl isomers) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding determinator (e.g., high concentration of a known ligand like serotonin)
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle.
-
Radioligand Addition: Add the specific radioligand to initiate the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 4: Workflow for radioligand binding assays.
Protocol 3: Functional Assays to Determine Agonist/Antagonist Activity
Objective: To characterize the functional activity of the isomers at Gs, Gi, and Gq-coupled serotonin receptors.
A. cAMP Assay for Gs and Gi-coupled Receptors (e.g., 5-HT1A - Gi):
-
Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured in cells stimulated with forskolin, an activator of adenylyl cyclase.
-
Method: Use a commercially available cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Procedure:
-
Seed cells expressing the receptor of interest in a 96-well plate.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
B. Inositol Monophosphate (IP1) Assay for Gq-coupled Receptors (e.g., 5-HT2A - Gq):
-
Principle: Activation of Gq-coupled receptors activates phospholipase C, leading to the production of inositol phosphates, including IP1, which accumulates in the presence of LiCl.[3]
-
Method: Use a commercially available IP-One HTRF assay kit.
-
Procedure:
-
Seed cells expressing the receptor of interest in a 96-well plate.
-
Add the test compound at various concentrations in the presence of LiCl.
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and perform the HTRF assay according to the kit manufacturer's instructions.
-
Generate dose-response curves to determine EC₅₀ values.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the key differences between this compound and its 3-yl isomer. While the 3-yl isomer is a well-trodden path in serotonergic drug discovery, the 5-yl isomer represents a compelling, yet underexplored, area of chemical space. The projected differences in physicochemical properties and the potential for a distinct pharmacological profile highlight the importance of synthesizing and characterizing the 5-yl isomer.
The provided experimental protocols offer a clear path forward for researchers to generate the necessary data for a definitive head-to-head comparison. Such studies will not only elucidate the specific properties of these two molecules but will also contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at serotonin and adrenergic receptors. The insights gained from this research could pave the way for the development of novel therapeutics with improved efficacy and selectivity for a range of neurological and psychiatric disorders.
References
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Glennon, R. A. (2003). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Berg, D. J., & Ager, D. J. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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-
Islam, M. M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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- Rickli, A., et al. (2015). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 354(2), 340-350.
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
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- Kumar, P., & Kumar, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 183-191.
-
Islam, M. M., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
- Gmeiner, P., et al. (2007). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 50(19), 4567-4576.
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Safety Operating Guide
Navigating the Disposal of 2-Amino-1-(1H-indol-5-yl)ethanol: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Before handling 2-Amino-1-(1H-indol-5-yl)ethanol, it is crucial to recognize its potential hazards based on analogous compounds. The aminoethanol moiety suggests that the compound may be corrosive and harmful upon skin contact or ingestion.[1][2] Indole-containing compounds can also present toxicological concerns. Therefore, a precautionary approach is paramount.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[3]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization. Based on its chemical structure, this compound should be treated as a hazardous chemical waste. It is essential to segregate this waste from other waste streams to prevent dangerous reactions.
Incompatible Materials: Do not mix this compound waste with the following:
-
Strong Acids: Can cause a violent exothermic reaction.
-
Strong Oxidizing Agents: May lead to a fire or explosion hazard.
-
Aldehydes and Ketones: Can undergo reactions with the amine group.
Waste containing this compound should be collected in a dedicated, properly labeled container.[4][5][6]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the collection and disposal of waste containing this compound.
Waste Container Selection and Labeling:
-
Container Material: Use a container made of a material compatible with amino alcohols, such as high-density polyethylene (HDPE) or glass.[4][5] Avoid metal containers, as the basic nature of the amine could lead to corrosion.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5][7] Include the approximate concentration and any other components of the waste mixture. The date of initial waste accumulation should also be recorded.
Waste Accumulation:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the direct control of the laboratory personnel.
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[4][5][8] This prevents the release of vapors and protects the integrity of the waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Spill Management:
In the event of a spill, the following procedures should be followed:
-
Small Spills (<1 L):
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][10]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Large Spills (>1 L):
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Compliance
All hazardous waste disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11] Your institution's EH&S department will be familiar with the specific requirements applicable to your location.
| Regulatory Body | Relevant Regulations | Key Requirements |
| EPA (Federal) | 40 CFR Parts 260-273[11] | Hazardous waste identification, generator standards, and disposal requirements. |
| OSHA (Federal) | 29 CFR 1910.1200 (Hazard Communication) | Requirements for safety data sheets, labeling, and employee training. |
| State & Local | Varies by jurisdiction | May have more stringent requirements than federal regulations. |
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, and compliant waste handling, researchers can minimize risks and ensure that their work is conducted in a safe and sustainable manner. Always consult your institution's specific chemical hygiene plan and EH&S professionals for guidance.
References
-
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Massachusetts Department of Environmental Protection. (n.d.). Large Volume Ethanol Spills – Environmental Impacts and Response Options. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 5. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]
-
Assessment and Qualifications Alliance. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol absolute for analysis. Retrieved from [Link]
-
University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]
-
The Environmental Law Firm. (2019). EPA Proposal to Modernize the RCRA Ignitability Characteristic May Cause More Wastes to be Classified as Hazardous. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
